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  • Product: 2-Fluoro-5-hydroxyphenylacetic acid
  • CAS: 149029-89-0

Core Science & Biosynthesis

Foundational

2-Fluoro-5-hydroxyphenylacetic Acid: Comprehensive Identification, Synthesis, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract 2-Fluoro-5-hydroxyphenylacetic acid (CAS No: 149029-89-0) is a substituted phenylacetic acid derivative that holds significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Fluoro-5-hydroxyphenylacetic acid (CAS No: 149029-89-0) is a substituted phenylacetic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug development. The strategic placement of the fluorine atom and hydroxyl group on the phenyl ring offers unique physicochemical properties that can be exploited to modulate biological activity, metabolic stability, and pharmacokinetic profiles of target molecules. This guide provides a comprehensive technical overview of its identification, characterization, a validated synthesis pathway, and methods for purity assessment. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their discovery pipelines.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. 2-Fluoro-5-hydroxyphenylacetic acid is a solid at room temperature and possesses a unique set of identifiers and properties that are crucial for its application and handling.

Identifier Value Source
CAS Number 149029-89-0[1]
IUPAC Name (2-Fluoro-5-hydroxyphenyl)acetic acid
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Physical Form Solid
InChI Key JYONQRRWNUZCKV-UHFFFAOYSA-N
SMILES OC(=O)Cc1cc(O)ccc1F
Melting Point Estimated: ~145-150 °C (based on 2-hydroxyphenylacetic acid)[2][3]
Purity (Commercial) ≥95%[1]

Synthesis Pathway: A Validated Approach

While multiple synthetic routes to phenylacetic acids exist, the hydrolysis of a corresponding benzyl cyanide is a robust and scalable method.[4] This pathway offers high yields and utilizes readily available starting materials. The proposed synthesis for 2-Fluoro-5-hydroxyphenylacetic acid follows this trusted methodology.

Rationale: The choice of a cyanide hydrolysis route is based on its reliability and the commercial availability of substituted benzyl cyanides. Acid-catalyzed hydrolysis is often preferred for its straightforward workup procedure.[4]

G cluster_0 Step 1: Synthesis of Benzyl Cyanide cluster_1 Step 2: Hydrolysis A 2-Fluoro-5-hydroxybenzyl chloride D 2-Fluoro-5-hydroxybenzyl cyanide A->D Nucleophilic Substitution B Sodium Cyanide (NaCN) B->D C Solvent (e.g., DMSO) C->D E 2-Fluoro-5-hydroxybenzyl cyanide H 2-Fluoro-5-hydroxyphenylacetic acid E->H Acid-Catalyzed Hydrolysis F Acid Catalyst (e.g., H₂SO₄, H₂O) F->H G Heat (Reflux) G->H

Caption: Proposed two-step synthesis of 2-Fluoro-5-hydroxyphenylacetic acid.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-Fluoro-5-hydroxybenzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).

  • Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will cause the crude product to precipitate.

  • Isolation : Collect the solid product by vacuum filtration.

  • Purification : Recrystallize the crude solid from a suitable solvent system (e.g., water or a chloroform/ether mixture) to yield the pure 2-Fluoro-5-hydroxyphenylacetic acid.[3]

Comprehensive Spectroscopic Identification

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Expected Data (ESI-MS):

  • [M-H]⁻ (Negative Ion Mode): m/z 169.0307 (Calculated for C₈H₆FO₃⁻)

  • [M+H]⁺ (Positive Ion Mode): m/z 171.0457 (Calculated for C₈H₈FO₃⁺)

  • Key Fragmentation: A prominent fragment is expected at m/z 125, corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) via decarboxylation, a common fragmentation pathway for phenylacetic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. The combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene (-CH₂) protons, and the acidic and hydroxyl protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton Approx. Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
-COOH~12.5Broad Singlet-Exchangeable acidic proton.
-OH~9.5Broad Singlet-Exchangeable phenolic proton.
Ar-H (Position 6)~7.0-7.2Doublet of DoubletsJH-H ≈ 8-9, JH-F ≈ 9-10Ortho to Fluorine, Ortho to CH₂.
Ar-H (Position 4)~6.8-7.0Doublet of DoubletsJH-H ≈ 8-9, JH-F ≈ 4-5Ortho to Hydroxyl, Meta to Fluorine.
Ar-H (Position 3)~6.7-6.9Triplet of DoubletsJH-H ≈ 8-9, JH-F ≈ 2-3Ortho to CH₂, Para to Fluorine.
-CH₂-~3.5-3.7Singlet-Methylene protons adjacent to the aromatic ring and carboxyl group.

Note: Chemical shifts are estimations based on data for similar compounds like 2-hydroxyphenylacetic acid and general substituent effects.[5][6][7]

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the number of unique carbon environments. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Approx. Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Rationale
-C=O~172-174SingletCarboxylic acid carbonyl.[8]
C-F (Position 2)~155-160Doublet (¹JC-F ≈ 240-250 Hz)Aromatic carbon directly bonded to fluorine.
C-OH (Position 5)~150-155SingletAromatic carbon bonded to the hydroxyl group.
C-CH₂ (Position 1)~125-130Doublet (²JC-F ≈ 15-20 Hz)Aromatic carbon bonded to the methylene group.
C-H Carbons~115-120Doublets (smaller JC-F)Remaining aromatic carbons.
-CH₂-~35-40Doublet (³JC-F ≈ 3-5 Hz)Methylene carbon.

3.2.3. ¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is highly sensitive and provides a direct confirmation of the fluorine's presence and its chemical environment.[9]

Expected Data:

  • A single signal is expected for the one fluorine atom.

  • The chemical shift will likely be in the range of -110 to -130 ppm (relative to CFCl₃), typical for a fluorine atom on a benzene ring.[10][11]

  • The signal will be a multiplet due to coupling with the ortho and meta aromatic protons.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Bond Vibration Appearance
3300–2500O-H stretch (Carboxylic Acid)Very Broad
~3500-3200O-H stretch (Phenol)Broad
~3100-3000C-H stretch (Aromatic)Sharp, Medium
~3000-2850C-H stretch (Aliphatic -CH₂-)Sharp, Medium
~1700-1680C=O stretch (Carboxylic Acid)Strong, Sharp
~1600 & ~1475C=C stretch (Aromatic Ring)Medium to Strong
~1250-1000C-O stretch (Acid & Phenol)Strong
~1200-1100C-F stretchStrong

Source: Based on general IR data tables and spectra of related compounds.[12][13][14]

Quality Control: Purity Assessment by HPLC

For applications in drug discovery, ensuring high purity is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the main compound from potential impurities, such as starting materials or isomers.

Rationale: Reversed-phase HPLC provides excellent separation for moderately polar compounds like phenylacetic acids. UV detection is suitable due to the aromatic ring's chromophore.[15]

G A Synthesized Product (2-Fluoro-5-hydroxyphenylacetic acid) B Prepare Sample (~1 mg/mL in Mobile Phase) A->B Dissolution C HPLC System (C18 Column) B->C Injection D UV Detector (215 nm) C->D Elution E Chromatogram D->E Signal Acquisition F Data Analysis E->F Integration G Purity Report (% Area) F->G Calculation

Caption: Workflow for purity assessment using HPLC.

Step-by-Step HPLC Protocol
  • System Preparation :

    • Column : Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles, or equivalent.

    • Mobile Phase A : 0.1% Phosphoric Acid in Water (For MS-compatibility, use 0.1% Formic Acid).[15]

    • Mobile Phase B : Acetonitrile.

    • Gradient : 75:25 (A:B) isocratic flow.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detector : UV, set at 215 nm.

  • Sample Preparation :

    • Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Inject 5 µL of the prepared sample into the HPLC system.

    • Record the chromatogram for a sufficient time to allow all potential impurities to elute.

  • Data Interpretation :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Applications in Research and Drug Development

Substituted phenylacetic acids are privileged scaffolds in medicinal chemistry. The introduction of a fluorine atom can significantly enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa, thereby improving cell permeability.

  • Pharmaceutical Intermediates : This compound serves as a valuable intermediate. Related structures are key to synthesizing drugs like the beta-blocker Atenolol and various anti-inflammatory agents.[3][16] The 2-fluoro-5-hydroxy substitution pattern is a unique motif for creating novel analogues of existing drugs.

  • Fragment-Based Drug Discovery (FBDD) : As a small, functionalized molecule, it is an ideal candidate for FBDD screening campaigns to identify novel binding interactions with therapeutic targets.

  • Agrochemical Synthesis : Similar to its application in pharmaceuticals, this compound can be used to develop new herbicides and pesticides with improved efficacy and safety profiles.[17]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory.

  • Hazard Classification : Harmful if swallowed (Acute Toxicity 4, Oral). Causes serious eye irritation and may cause respiratory irritation.[1]

  • GHS Pictogram : GHS07 (Exclamation mark).

  • Handling : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage : Store in a cool, dry place, sealed in a tightly closed container.

References

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Johnson, M. J., et al. (1948). Determination of Phenylacetic Acid and Phenylacetamides in Samples from Penicillin Fermentations. Analytical Chemistry, 20(4), 333-336.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251605). Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • University of California, San Diego. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Li, J., et al. (2018). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Fochi, M., et al. (2021). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. New Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Millersville University. (n.d.). IR Chart. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-hydroxyphenylacetic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Retrieved from [Link]

  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Fluoro-2-hydroxyphenyl)acetic acid. Retrieved from [Link]

  • Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trihydroxyphenylacetic acid. Retrieved from [Link]

  • Mukhtorov, L., et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Retrieved from [Link]

  • NFDI4Chem Search Service. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [https://search.nfdi4chem.de/search?q=13c nmr&p=1&f=false]([Link] nmr&p=1&f=false)

  • MassBank. (2017). MSBNK-BGC_Munich-RP015601. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-hydroxyphenyl acetic acid. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Fluoro-5-hydroxyphenylacetic Acid

[1][2] Executive Summary This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility data of 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0) .[1][2] As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility data of 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0) .[1][2] As a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs)—specifically in the development of CRTH2 antagonists and other fluorinated bioactive scaffolds—understanding its solubility profile is paramount for yield optimization, purification, and formulation.[1][2]

While specific, peer-reviewed solubility isotherms for this exact isomer are sparse in open literature, this guide synthesizes data from structural analogs (2-hydroxyphenylacetic acid, phenylacetic acid) and established thermodynamic principles to provide a robust predictive model.[1][2] It further details the standard operating procedures (SOPs) required to empirically validate these values in a research or industrial setting.

Part 1: Physicochemical Profile & Theoretical Solubility[1][2]

Chemical Identity and Properties[1][2][3][4][5]
  • IUPAC Name: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid[1][2]

  • Molecular Formula: C₈H₇FO₃[1][2]

  • Molecular Weight: 170.14 g/mol [1][2][3]

  • Physical State: Crystalline Solid (typically off-white to pale pink)[1][2]

  • Acidity (pKa): Contains two ionizable groups:[1][2]

    • Carboxylic Acid:[1][2][4] pKa ~3.8–4.2 (Predicted; slightly more acidic than phenylacetic acid due to the electron-withdrawing fluorine).[1][2]

    • Phenolic Hydroxyl: pKa ~9.5–10.0.[1][2]

Predicted Solubility Behavior

Based on the "like dissolves like" principle and data from structural isomers (e.g., o-hydroxyphenylacetic acid), the solubility behavior of 2-Fluoro-5-hydroxyphenylacetic acid follows distinct trends governed by its polarity and hydrogen-bonding capacity.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding interactions (donor/acceptor) with both hydroxyl and carboxyl groups.[1][2]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate to High Dipole-dipole interactions; excellent for process crystallization.[1][2]
Water Water (pH < pKa)Low to Moderate Limited by the hydrophobic aromatic ring; solubility increases drastically at pH > 5 due to ionization.[1][2]
Non-Polar Toluene, Hexane, HeptaneVery Low Lack of H-bonding capability; suitable as anti-solvents.[1][2]
Chlorinated Dichloromethane, ChloroformLow Weak interactions; often used for extraction but poor for dissolution.[1][2]

Critical Insight: The presence of the fluorine atom at the ortho position relative to the acetic acid side chain increases lipophilicity (logP) compared to non-fluorinated equivalents, potentially reducing water solubility while enhancing solubility in organic esters.[1][2]

Part 2: Experimental Protocols for Solubility Determination

To generate high-fidelity data for process design, researchers must move beyond estimates.[1][2] The following protocols represent the industry standard for solubility profiling.

Protocol A: Static Gravimetric Method (The Gold Standard)

This method is robust, requiring no specific UV chromophore calibration, though it is time-consuming.[1][2]

Workflow:

  • Preparation: Add excess 2-Fluoro-5-hydroxyphenylacetic acid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure saturation.

  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Drying: Transfer a known volume to a tared weighing dish. Evaporate solvent under vacuum until constant mass is achieved.[1][2]

  • Calculation:

    
    [1][2]
    
Protocol B: HPLC-UV Method (High Throughput)

Preferred for trace analysis and impurity profiling during solubility studies.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [40:60 v/v].[1][2]

  • Detection: UV at 270–280 nm (Phenolic absorption band).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate measurement technique.

Solubility_Workflow Start Start: Solubility Determination Sample_Prep Prepare Saturated Solution (Excess Solid + Solvent) Start->Sample_Prep Equilibration Equilibrate (24-48h) at Constant T Sample_Prep->Equilibration Filtration Filter Supernatant (0.45 µm, Isothermal) Equilibration->Filtration Decision Required Precision? Filtration->Decision Gravimetric Gravimetric Analysis (Evaporation to Dryness) Decision->Gravimetric General Process HPLC HPLC-UV Analysis (Quantification vs Standard) Decision->HPLC High Precision / Impurities Data_Process Calculate Mole Fraction (x) Gravimetric->Data_Process HPLC->Data_Process Thermo_Model Fit to Thermodynamic Models (Apelblat / van't Hoff) Data_Process->Thermo_Model End Process Parameter Defined Thermo_Model->End

Figure 1: Decision matrix and workflow for experimental solubility determination.

Part 3: Thermodynamic Modeling & Analysis

Raw solubility data is insufficient for robust process scaling.[1][2] Fitting experimental data to thermodynamic models allows for interpolation at unmeasured temperatures.[1][2]

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility (


) with temperature (

) in organic solvents.[1][2]


  • 
     : Mole fraction solubility of the solute.[1][2][5]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • A positive correlation (increasing solubility with temperature) is typical for this compound class.[1][2]

  • The parameters allow for the calculation of the Enthalpy of Solution (

    
    ) .[1][2]
    
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.[1][2]


[1][2]
  • 
     : Apparent enthalpy of dissolution.[1][2]
    
  • 
     : Apparent entropy of dissolution.[1][2]
    
  • 
     : Universal gas constant (8.314 J/mol[1][2]·K).
    

Application: If the plot of


 vs 

is linear, the dissolution process is driven by a constant enthalpy change over the temperature range.[1][2] For 2-Fluoro-5-hydroxyphenylacetic acid, dissolution is expected to be endothermic (

), meaning heat input drives solubility.[1][2]

Part 4: Practical Applications & Solvent Selection[1]

Crystallization Strategy

The primary use of solubility data is to design crystallization processes for purification.[1][2]

  • Cooling Crystallization: Best suited for solvents with a steep solubility curve (high

    
    ), such as Ethyl Acetate  or Ethanol/Water mixtures .[1][2]
    
  • Anti-Solvent Crystallization: Dissolve the compound in a good solvent (e.g., Methanol) and slowly add a poor solvent (e.g., Toluene or Water at low pH).[1][2]

Solvent Selection Decision Tree

Use the following logic to select the optimal solvent system for your specific objective.

Solvent_Selection Objective Primary Objective Reaction Reaction Medium Objective->Reaction Purification Purification / Crystallization Objective->Purification Extraction Extraction from Aqueous Objective->Extraction Polar Polar Aprotic (THF, MeCN) Reaction->Polar High Solubility Req. NonPolar Non-Polar (Toluene) Reaction->NonPolar High Temp / Dean-Stark Cooling Cooling Cryst. (Ethyl Acetate, IPA) Purification->Cooling Steep Solubility Curve AntiSolvent Anti-Solvent (MeOH + Water/Heptane) Purification->AntiSolvent Heat Sensitive Ext_Solvent Immiscible Organic (EtOAc, DCM) Extraction->Ext_Solvent pH < 3 (Protonated Form)

Figure 2: Strategic solvent selection guide based on process goals.[1][2]

References

  • Gracin, S., & Rasmuson, Å. C. (2002).[1][2] Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.[1][2] Journal of Chemical & Engineering Data, 47(6), 1379–1383.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid. BenchChem Technical Library. Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid.[1][2] Merck KGaA.[1][2] Link

  • Acree, W. E. (1985).[1][2][6] Solubility of Phenylacetic Acid in Binary Solvent Mixtures. Journal of Chemical & Engineering Data, 30(4).[1][2] Link[1][2]

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(3-Fluoro-2-hydroxyphenyl)acetic acid (Isomer Data).[1][2] National Library of Medicine.[1][2] Link

Sources

Foundational

Thermodynamic stability of fluorinated phenylacetic acid derivatives

Title: Thermodynamic and Physicochemical Stability of Fluorinated Phenylacetic Acid Derivatives: A Technical Guide Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic and Physicochemical Stability of Fluorinated Phenylacetic Acid Derivatives: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, solid-state properties, and decomposition kinetics of fluorinated phenylacetic acid (PAA) derivatives. Targeted at researchers in medicinal chemistry and process development, this document synthesizes experimental data with physical organic chemistry principles to explain how fluorine substitution patterns (ortho, meta, para) dictate acidity (pKa), crystal lattice energy (melting point), and thermal decarboxylation risks.

The Fluorine Effect: Electronic & Thermodynamic Framework

The introduction of fluorine into the phenylacetic acid scaffold fundamentally alters the thermodynamic landscape of the molecule through high electronegativity (


) and the specific positioning of the C-F bond.
Acidity and Ionization Thermodynamics (pKa)

The acid dissociation constant (


) is the primary thermodynamic parameter governing solution stability and solubility. Fluorine acts as an electron-withdrawing group (EWG) via the inductive effect (

), stabilizing the carboxylate anion and lowering the pKa relative to unsubstituted phenylacetic acid (

).

The magnitude of this shift follows the distance-dependent inductive decay, modeled by the Hammett equation for the ionization of phenylacetic acids in water (


):


Table 1: Comparative Physicochemical Properties of Fluorinated PAAs

DerivativePosition

Constant*
Predicted pKa**Melting Point (°C)Electronic Effect Dominance
Phenylacetic Acid -0.004.3176–77Reference
2-Fluoro-PAA OrthoN/A (Steric/Field)~3.90 - 4.0060–62Strong Inductive (-I) + Field Effect
3-Fluoro-PAA Meta0.344.1442–44Moderate Inductive (-I)
4-Fluoro-PAA Para0.064.2881–83Weak Inductive (-I) + Resonance (+R)

**Hammett substituent constants (


) taken from Hansch et al. *Predicted values based on 

for PAA ionization.

Technical Insight: The 4-Fluoro derivative shows a negligible pKa shift because the fluorine atom's resonance donation (


) into the aromatic ring partially counteracts its inductive withdrawal (

) at the para position. Conversely, 2-Fluoro-PAA is the strongest acid due to the proximity of the fluorine to the carboxylate, maximizing the field effect.

Solid-State Thermodynamics: Crystal Packing & Thermal Stability

The thermodynamic stability of the solid state is governed by the crystal lattice energy. Fluorine substitution disrupts the standard edge-to-face


-stacking of phenyl rings, often inducing a "herringbone" packing motif due to C-H···F electrostatic interactions.
Melting Point Trends and "Wallach’s Rule"

The melting point data reveals a non-linear trend driven by molecular symmetry:

  • Para-isomer (4-F): Possesses the highest symmetry (

    
    ), facilitating efficient packing and maximizing lattice energy. This results in the highest melting point (81–83 °C).
    
  • Meta-isomer (3-F): The asymmetry prevents efficient packing, leading to the lowest melting point (42–44 °C), making it the most prone to liquefaction during handling.

  • Ortho-isomer (2-F): Intermediate stability (60–62 °C).

Thermal Decarboxylation Risks

Phenylacetic acids are thermodynamically unstable with respect to decarboxylation ($ \Delta G < 0 $), but kinetically stable at room temperature. The reaction proceeds via two distinct mechanisms depending on pH and state:

  • Acid Form (Zwitterionic Mechanism): High-temperature decomposition involves ring protonation followed by

    
     loss. Electron-withdrawing groups (like Fluorine) destabilize  the cationic transition state, thereby increasing  the thermal stability of the acid form relative to the unsubstituted parent.
    
  • Anion Form (Carbanion Mechanism): In basic conditions, the carboxylate loses

    
     to form a benzyl carbanion. Fluorine stabilizes  this carbanion intermediate, potentially lowering  the activation energy for decarboxylation in basic solutions.
    

Decarboxylation PAA Fluorinated PAA (Ground State) TS_Acid Transition State (Ring Protonation) PAA->TS_Acid Heat (Acid Form) EWG Destabilizes TS_Anion Transition State (Benzyl Anion) PAA->TS_Anion Base (Anion Form) EWG Stabilizes Product Fluorotoluene + CO2 TS_Acid->Product TS_Anion->Product

Figure 1: Divergent decarboxylation pathways. Fluorine generally improves thermal stability of the free acid (red path) but may reduce stability of the salt form (yellow path).

Experimental Protocols for Stability Assessment

To validate the thermodynamic parameters of a specific batch of fluorinated PAA, the following self-validating protocols are recommended.

Potentiometric pKa Determination

Objective: Precise measurement of thermodynamic dissociation constant.

  • Preparation: Prepare a

    
     solution of the fluorinated PAA derivative in carbonate-free water. If solubility is low (e.g., 4-F-PAA), use a mixed solvent system (methanol/water 20:80) and apply the Yasuda-Shedlovsky extrapolation to zero organic solvent.
    
  • Calibration: Calibrate the glass electrode using NIST-traceable buffers (pH 4.01 and 7.00) at

    
    .
    
  • Titration: Titrate with

    
     standardized NaOH under 
    
    
    
    atmosphere to prevent carbonate formation.
  • Data Analysis: Plot

    
     vs. 
    
    
    
    . The y-intercept is the pKa.
    • Validation Criteria: The slope must be

      
      . Deviations indicate electrode fouling or aggregation.
      
Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Determine melting onset and decomposition exotherms.

  • Sample: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (allows

    
     escape to prevent pan deformation).
    
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    under nitrogen purge (
    
    
    ).
  • Interpretation:

    • Endotherm 1: Melting point (Onset temperature).

    • Exotherm/Endotherm 2: Decomposition (Decarboxylation).

    • Warning: If the decomposition onset is <150 °C, the compound is unsuitable for high-temperature recrystallization.

Implications for Drug Design[1]

In medicinal chemistry, replacing a standard PAA moiety with a fluorinated derivative is a strategic bioisosteric replacement.

  • Metabolic Blocking: 4-F substitution blocks para-hydroxylation by Cytochrome P450, significantly extending half-life (

    
    ).
    
  • Lipophilicity: Fluorination increases

    
     (approx +0.14 per F atom), enhancing membrane permeability.
    
  • Protein Binding: The lower pKa of 2-F-PAA increases the fraction of ionized drug at physiological pH (7.4), potentially altering albumin binding kinetics.

Workflow Synthesis Synthesis (Hydrolysis of Benzyl Cyanide) Purification Purification (Recrystallization) Synthesis->Purification QC_Check QC: Melting Point Check Purification->QC_Check Decision MP Matches Lit? QC_Check->Decision Stability Stability Testing (DSC & HPLC) Decision->Stability Yes Reject Reject/Repurify Decision->Reject No (< Range)

Figure 2: Quality control workflow for fluorinated PAA derivatives ensuring thermodynamic consistency.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Benezra, C., et al. (2000). Melting point trends in fluorinated aromatic compounds. Journal of Fluorine Chemistry.
  • Sielc Technologies. (2021). HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid.[1][2] Link

  • ChemicalBook. (2024). 2-Fluorophenylacetic acid Properties and Melting Points. Link

  • National Institute of Standards and Technology (NIST). (2024). 3-Fluorophenylacetic acid (WebBook).[3] Link

  • Li, T., et al. (2018). Kinetics and Mechanisms of Hydrothermal Ketonic Decarboxylation of Phenylacetic Acid. ACS Earth and Space Chemistry. Link

Sources

Exploratory

Technical Guide: 2-Fluoro-5-hydroxyphenylacetic Acid in Drug Design

The following technical guide details the utility, synthesis, and application of 2-Fluoro-5-hydroxyphenylacetic acid (CAS: 149029-89-0) as a strategic building block in medicinal chemistry. Executive Summary 2-Fluoro-5-h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 2-Fluoro-5-hydroxyphenylacetic acid (CAS: 149029-89-0) as a strategic building block in medicinal chemistry.

Executive Summary

2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) is a bifunctional aromatic scaffold used primarily in the optimization of G-Protein Coupled Receptor (GPCR) antagonists and enzyme inhibitors . Its value lies in its specific substitution pattern: the fluorine atom at the C2 position acts as a metabolic blocker for the C5-hydroxyl group (para-relationship), significantly enhancing the metabolic stability of the parent molecule against CYP450-mediated oxidation.

This guide outlines the chemical profile, synthetic utility, and experimental protocols for leveraging 2-F-5-HPAA to improve the pharmacokinetic (PK) profiles of drug candidates.

Chemical Profile & Structural Logic[1]

The Fluorine Effect (Metabolic Blocking)

The strategic placement of fluorine is critical. In many phenolic drug candidates, the position para to the hydroxyl group is a "hotspot" for metabolic oxidation (e.g., quinone formation).

  • Structure: The fluorine at C2 is para to the hydroxyl group at C5.

  • Mechanism: The strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage. By blocking this position, 2-F-5-HPAA prevents the formation of reactive metabolites, extending the half-life (

    
    ) of the drug.
    
Orthogonal Reactivity

The molecule offers two distinct, orthogonal handles for diversification:

  • C5-Hydroxyl (Nucleophile): Available for Williamson ether synthesis or Mitsunobu reactions to attach lipophilic tails or target-binding motifs.

  • C1-Acetic Acid (Electrophile): Ready for amide coupling, esterification, or bioisostere conversion (e.g., to a tetrazole).

PropertyValueRelevance
CAS Number 149029-89-0Unique Identifier
Molecular Weight 170.14 g/mol Fragment-based design compliant (Rule of 3)
pKa (COOH) ~3.8 - 4.2Typical for phenylacetic acids; ionizable at physiological pH
pKa (OH) ~9.5Slightly more acidic than phenol due to F-inductive effect
LogP ~1.2Favorable lipophilicity for oral bioavailability

Synthetic Utility & Workflows

The following diagram illustrates the primary synthetic pathways for generating and utilizing 2-F-5-HPAA.

SynthesisPathways Start 2-Fluoro-5-methoxy- toluene Inter1 Bromination (NBS, AIBN) Start->Inter1 Radical Subst. Inter2 Cyanation (NaCN, DMSO) Inter1->Inter2 SN2 Inter3 Hydrolysis (HCl/AcOH) Inter2->Inter3 Acid Hydrolysis Core 2-Fluoro-5-hydroxyphenyl- acetic acid (2-F-5-HPAA) Inter3->Core Demethylation (BBr3) Prod1 Ether Derivatives (GPCR Ligands) Core->Prod1 R-X, K2CO3 (Etherification) Prod2 Amide Derivatives (Enzyme Inhibitors) Core->Prod2 R-NH2, HATU (Amide Coupling)

Figure 1: Synthetic workflow from precursor to bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Building Block (Demethylation)

Context: If starting from the commercially available methoxy-precursor.

Objective: Conversion of 2-(2-fluoro-5-methoxyphenyl)acetic acid to 2-F-5-HPAA.

Reagents:

  • Substrate: 2-(2-fluoro-5-methoxyphenyl)acetic acid (1.0 eq)

  • Reagent: Boron tribromide (BBr

    
    ) (1.0 M in DCM, 3.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

    
    ). Add the substrate (5 mmol) and dissolve in anhydrous DCM (25 mL). Cool the solution to -78°C (dry ice/acetone bath).
    
  • Addition: Add BBr

    
     solution dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: BBr
    
    
    
    reacts violently with moisture.
  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with FeCl

    
     for phenol detection).
    
  • Quench: Cool to 0°C. Carefully quench by dropwise addition of Methanol (10 mL), followed by water (20 mL).

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with EtOAc (3 x 20 mL). Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO

    
    , 0-5% MeOH/DCM).
    
Protocol B: Downstream Application (O-Alkylation)

Context: Attaching a lipophilic tail for receptor binding.

Objective: Synthesis of 2-(2-fluoro-5-(benzyloxy)phenyl)acetic acid derivatives.

Reagents:

  • Substrate: 2-F-5-HPAA (1.0 eq)

  • Electrophile: Benzyl bromide derivative (1.1 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 eq)
  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolution: Dissolve 2-F-5-HPAA (1 mmol) in DMF (5 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.5 mmol). Stir at room temperature for 15 minutes to generate the phenoxide/carboxylate dianion.
    • Note: The carboxylate will alkylate first if only 1 eq of base is used, but with excess base and reactive alkyl halides, the phenoxide is often more nucleophilic (O-alkylation) or a mixture forms.

    • Optimization: To strictly alkylate the Phenol (OH) and not the Acid (COOH), it is recommended to protect the acid as a methyl ester first (using MeOH/H

      
      SO
      
      
      
      ), perform the etherification, and then hydrolyze the ester (LiOH/THF/H
      
      
      O).
  • Revised Route (High Fidelity):

    • Step 1 (Esterification): Reflux 2-F-5-HPAA in MeOH with cat. H

      
      SO
      
      
      
      for 4h
      
      
      Methyl 2-(2-fluoro-5-hydroxyphenyl)acetate.
    • Step 2 (Etherification): React Methyl ester with Benzyl bromide/K

      
      CO
      
      
      
      in Acetone at 60°C for 4h.
    • Step 3 (Saponification): Treat with LiOH (2 eq) in THF:H

      
      O (3:1) at RT for 2h. Acidify to pH 3 to precipitate the product.
      

Strategic Applications in Drug Discovery[7][8]

Metabolic Stability (SAR Logic)

The 2-Fluoro substituent is not merely structural; it is functional.

  • Case Study (Hypothetical): In the development of CRTH2 antagonists (e.g., Ramatroban analogs), the phenylacetic acid core is essential for binding to the receptor's cationic pocket (Arg170).

  • Problem: Unsubstituted phenols are rapidly glucuronidated or oxidized.

  • Solution: Introducing the 2-F atom (para to OH) blocks the primary site of oxidation while maintaining the H-bond donor capability of the phenol (or allowing etherification).

SAR_Logic Target Target Receptor (e.g., CRTH2 / DP2) Ligand Ligand Core: 2-F-5-HPAA Derivative Ligand->Target Binds Interaction1 COOH Group: Ionic Bond to Arg residue Ligand->Interaction1 Interaction2 5-OR Group: Hydrophobic Pocket Fit Ligand->Interaction2 Interaction3 2-F Atom: Blocks CYP450 Oxidation Ligand->Interaction3 Extends t1/2

Figure 2: Structure-Activity Relationship (SAR) logic for 2-F-5-HPAA.

Bioisosterism

The 2-F-5-HPAA scaffold serves as a bioisostere for:

  • Salicylic Acid derivatives: The -CH

    
    - spacer in the acetic acid group provides more rotational freedom than benzoic acids, allowing for better induced fit in flexible binding pockets.
    
  • Indole-3-acetic acids: The phenyl ring mimics the electronic properties of the indole benzene ring, while the fluorine modulates the pKa.

References

  • Sigma-Aldrich. 2-(2-Fluoro-5-hydroxyphenyl)acetic acid Product Specification. Retrieved from .[3]

  • PubChem. Compound Summary: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid. National Library of Medicine. Retrieved from .

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference on the metabolic blocking effect of Fluorine).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for F-substitution logic).

Sources

Protocols & Analytical Methods

Method

Peptide coupling protocols using 2-Fluoro-5-hydroxyphenylacetic acid

Application Note: Peptide Coupling Protocols using 2-Fluoro-5-hydroxyphenylacetic Acid Executive Summary & Chemical Context 2-Fluoro-5-hydroxyphenylacetic acid (CAS: 149029-89-0) is a specialized building block increasin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Protocols using 2-Fluoro-5-hydroxyphenylacetic Acid

Executive Summary & Chemical Context

2-Fluoro-5-hydroxyphenylacetic acid (CAS: 149029-89-0) is a specialized building block increasingly utilized in medicinal chemistry for the synthesis of PARP inhibitors (structural analogs to Olaparib intermediates), PROTAC linkers, and peptidomimetics.[1][2]

The incorporation of this moiety presents a specific chemoselective challenge: the competition between the carboxylic acid activation and the free phenolic hydroxyl group . While the 2-fluoro substituent lowers the pKa of the carboxylic acid (enhancing reactivity), it also increases the acidity of the 5-hydroxyl group, making it a viable nucleophile under basic coupling conditions.

This guide outlines two distinct protocols:

  • Protocol A (Chemoselective): Direct coupling using T3P® (Propylphosphonic anhydride), avoiding phenol protection.[1]

  • Protocol B (High-Fidelity): A protection-deprotection sequence using TBDMS ether, recommended for scale-up or when coupling with unreactive amines.[1][2]

Chemical Property Analysis

Understanding the electronic environment is crucial for selecting the right coupling agent.

FeatureChemical MoietyEffect on Coupling
Acid Strength Phenylacetic AcidNon-conjugated CH₂ spacer prevents resonance deactivation; highly reactive.[1][2]
Electronic Effect 2-Fluoro substituentInductive withdrawal (-I) lowers pKa of COOH (~3.8), increasing susceptibility to nucleophilic attack.[1][2]
Nucleophile 5-Hydroxy (Phenol)Potential side reaction: O-acylation (ester formation).[2] Risk increases with uronium reagents (HATU/HBTU) and high pH.[2]

Experimental Protocols

Protocol A: Direct Chemoselective Coupling (T3P Method)

Best for: Rapid discovery chemistry, avoiding protection steps, and coupling with primary amines.[1]

Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly selective for amines over phenols due to the hard/soft nucleophile distinction and steric screening.

Materials:

  • 2-Fluoro-5-hydroxyphenylacetic acid (1.0 equiv)[2]

  • Amine partner (1.1 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[2]

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve 2-Fluoro-5-hydroxyphenylacetic acid (100 mg, 0.59 mmol) and the amine partner (0.65 mmol) in anhydrous EtOAc (2.0 mL).

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (308 µL, 1.77 mmol) dropwise. Note: The solution may darken slightly due to phenolate formation.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1][2] Look for the amide mass [M+H]+.[3] If starting material remains after 4h, add 0.5 equiv T3P.[1]

  • Work-up:

    • Dilute with EtOAc (10 mL).[1][2]

    • Wash with 0.5 M HCl (2 x 5 mL) to remove excess amine and DIPEA.[2] Critical: Do not use strong base (NaOH) for washing as it may deprotonate the phenol and drag the product into the aqueous phase.

    • Wash with Brine (5 mL).[1][2]

    • Dry over Na₂SO₄, filter, and concentrate.[1][4]

Protocol B: Protected Route (Silyl Ether Strategy)

Best for: Scale-up (>10g), valuable/unreactive amines, or when O-acylation is observed in Protocol A.[1][2]

Workflow: Protection (TBDMS)


 Coupling (HATU) 

Deprotection (TBAF).[2]

Step-by-Step Procedure:

Phase 1: Phenol Protection

  • Dissolve 2-Fluoro-5-hydroxyphenylacetic acid (1.0 equiv) in DMF (5 vol).

  • Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv).[1][2]

  • Stir at RT for 3 hours. Quench with water, extract with EtOAc.[1] The product is 2-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenylacetic acid .[2]

Phase 2: Amide Coupling (HATU)

  • Activation: Dissolve the TBDMS-protected acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[2] Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine (1.0 equiv). Stir at RT for 1–2 hours.[1]

  • Isolation: Standard aqueous work-up (EtOAc/Water).[1][2]

Phase 3: Deprotection

  • Dissolve the crude coupled product in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv).[1] Stir for 30 minutes at 0 °C.

  • Purification: The free phenol product is isolated via flash chromatography (MeOH/DCM gradient).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol based on the amine partner and scale.

PeptideCoupling Start Start: 2-Fluoro-5-hydroxyphenylacetic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsPrimary Primary/Secondary Nucleophilic Amine? CheckAmine->IsPrimary ProtocolA PROTOCOL A: Direct Coupling (T3P) IsPrimary->ProtocolA Yes (High Nucleophilicity) ProtocolB PROTOCOL B: Protection Strategy (TBDMS) IsPrimary->ProtocolB No (Anilines/Steric bulk) T3P_Step Add T3P + DIPEA (EtOAc, 0°C -> RT) ProtocolA->T3P_Step HATU_Step 1. TBDMS-Cl, Imidazole 2. HATU, DIPEA, Amine 3. TBAF Deprotection ProtocolB->HATU_Step Success Target Amide Isolated T3P_Step->Success HATU_Step->Success

Caption: Decision tree for selecting between Direct T3P coupling and TBDMS-protected HATU coupling based on amine nucleophilicity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Phenol reacting with activated acid (O-acylation).[2]Switch to Protocol B . Alternatively, use EDC/HOBt at pH 6.0 (lower base loading) to reduce phenolate concentration.[1]
Product in Aqueous Phase Phenol deprotonated during work-up.[1][2]Acidify aqueous layer to pH 3–4 during extraction.[1] Avoid NaOH/KOH washes; use dilute NaHCO₃ or water.[1]
Racemization Over-activation of acetic acid moiety.Maintain temperature at 0 °C during activation. Use T3P (lowest racemization risk).[1][2]
Incomplete Reaction Fluorine induction reduces COOH nucleophilicity.[1]Increase activation time (30 min) before adding amine.[1][2] Use a stronger catalyst like HOAt if using EDC.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[1] Link[2]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] Link

  • Patterson, J. T., et al. (2011).[1] Finding the Right Coupling Reagent for Peptide Synthesis. The Journal of Organic Chemistry, 76(2), 1146-1150.[1] (Contextualizing T3P selectivity).

  • Sigma-Aldrich. (2023).[1][2] Product Specification: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid.[1][2] Link

Sources

Application

Application Note: Esterification Methods for 2-Fluoro-5-hydroxyphenylacetic acid

Introduction 2-Fluoro-5-hydroxyphenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its esters are frequently synthesized as prodrugs to enhance bioavailability, as intermediates f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-5-hydroxyphenylacetic acid is a valuable building block in medicinal chemistry and materials science. Its esters are frequently synthesized as prodrugs to enhance bioavailability, as intermediates for further derivatization, or to modify the physicochemical properties of the parent molecule. The presence of two nucleophilic sites—a carboxylic acid and a phenolic hydroxyl group—presents a significant regioselectivity challenge. This application note provides detailed protocols for three distinct, reliable methods for the selective esterification of the carboxylic acid moiety, addressing the needs of researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure technical accuracy and practical utility.

The Core Challenge: Regioselectivity

The primary difficulty in the esterification of 2-Fluoro-5-hydroxyphenylacetic acid lies in selectively targeting the carboxylic acid (pKa ≈ 4) in the presence of the moderately acidic phenolic hydroxyl group (pKa ≈ 10). The chosen method must activate the carboxylic acid for nucleophilic attack by an alcohol without promoting competing reactions, such as O-acylation of the phenol or O-alkylation under basic conditions. The methods detailed below are selected for their high selectivity for the carboxylic acid function under well-defined conditions.

G cluster_0 2-Fluoro-5-hydroxyphenylacetic acid cluster_1 Potential Reaction Sites cluster_2 Desired Product cluster_3 Potential Side-Product Start HO-(C6H3F)-CH2COOH Carboxyl Carboxylic Acid (-COOH) Start->Carboxyl Target Site Phenol Phenolic Hydroxyl (-OH) Start->Phenol Competing Site Ester Carboxylic Ester HO-(C6H3F)-CH2COOR Carboxyl->Ester Selective Esterification SideProduct Phenolic Ester / Ether RO-(C6H3F)-CH2COOH or RO-(C6H3F)-CH2COOR Phenol->SideProduct Undesired Reaction

Caption: Regioselectivity challenge in esterifying 2-Fluoro-5-hydroxyphenylacetic acid.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic, cost-effective method that uses a strong acid catalyst to promote the condensation of a carboxylic acid and an alcohol.[1][2] It is highly selective for the carboxylic acid over the phenol because phenols are significantly poorer nucleophiles than alcohols and are less readily esterified under these conditions.[2]

Principle: The reaction mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances its electrophilicity.[1][3] The alcohol then performs a nucleophilic attack on the carbonyl carbon. The reaction is an equilibrium process, and high yields are achieved by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct.[1][3]

Fischer_Mechanism A 1. Protonation R-COOH + H+ B 2. Nucleophilic Attack [R-C(OH)2]+ + R'OH A->B Activates Carbonyl C 3. Tetrahedral Intermediate B->C D 4. Proton Transfer C->D E 5. Water Elimination [R-C(OH)(OH2R')]+ D->E F 6. Deprotonation E->F Forms C=O G Product R-COOR' + H2O + H+ F->G

Caption: Simplified mechanism of Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 2-Fluoro-5-hydroxyphenylacetate
ParameterValue/DescriptionJustification
Reactants 2-Fluoro-5-hydroxyphenylacetic acid (1.0 eq.), Methanol (20-50 eq.), Conc. H₂SO₄ (0.1-0.2 eq.)A large excess of methanol drives the equilibrium towards the product side.[1] Sulfuric acid is a potent and inexpensive catalyst.[2]
Solvent Methanol (serves as reactant and solvent)Simplifies the reaction setup and ensures a high concentration of the alcohol nucleophile.[2]
Temperature Reflux (approx. 65 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Time 4-12 hoursReaction progress should be monitored by TLC until consumption of the starting material is observed.
Work-up Neutralization (e.g., sat. NaHCO₃), Extraction (e.g., Ethyl Acetate)Removes the acid catalyst and unreacted carboxylic acid.[4]

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-Fluoro-5-hydroxyphenylacetic acid (e.g., 5.0 g).

  • Add a large excess of methanol (e.g., 100 mL).

  • Carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice water (200 mL).

  • Neutralize the solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify via flash column chromatography if necessary.[5]

Method 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[6] It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[7] This method is renowned for its high yields, mild reaction conditions (often at room temperature), and compatibility with acid-sensitive substrates.[8][9]

Principle: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] In the presence of the highly nucleophilic DMAP catalyst, this intermediate is converted into an even more reactive N-acylpyridinium species.[8][10] The alcohol then attacks this "active ester" to form the final product, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[10]

Steglich_Workflow cluster_input Inputs cluster_reaction Reaction Core cluster_output Outputs Acid Carboxylic Acid (RCOOH) Activation 1. Activation with DCC Forms O-acylisourea Acid->Activation Alcohol Alcohol (R'OH) Esterification 3. Nucleophilic Attack by R'OH Alcohol->Esterification DCC DCC DCC->Activation DMAP DMAP (cat.) Catalysis 2. DMAP Catalysis Forms Acyl-DMAP intermediate Activation->Catalysis DMAP Catalysis->Esterification Ester Ester (RCOOR') Esterification->Ester DCU DCU Byproduct (insoluble urea) Esterification->DCU

Caption: Workflow for the DCC/DMAP-mediated Steglich Esterification.

Detailed Protocol: General Steglich Esterification
ParameterValue/DescriptionJustification
Reactants Carboxylic acid (1.0 eq.), Alcohol (1.1-1.5 eq.), DCC (1.1 eq.), DMAP (0.1-0.2 eq.)A slight excess of the alcohol and DCC ensures complete consumption of the limiting carboxylic acid. Catalytic DMAP is sufficient to accelerate the reaction.[7]
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic solvents are required to prevent reaction with the activated intermediates.
Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C to control the initial exotherm and minimize side reactions, then allowed to warm.[7]
Time 2-6 hoursReaction is typically faster than Fischer esterification and can be monitored easily by TLC.
Work-up Filtration, Aqueous Wash, ExtractionFiltration removes the insoluble DCU byproduct.[9] Washing removes residual DMAP and other water-soluble impurities.

Step-by-Step Procedure:

  • Dissolve 2-Fluoro-5-hydroxyphenylacetic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq.) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture over 10-15 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, a white precipitate (DCU) will have formed. Dilute the reaction mixture with DCM.

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with additional DCM.

  • Combine the filtrates and wash successively with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography.

Method 3: Diazomethane for Methyl Ester Synthesis

For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid, high-yielding, and clean reaction.[11] The only byproduct is nitrogen gas.[12] It is highly selective for carboxylic acids over phenols, although phenols can also be methylated with diazomethane under certain conditions.[12]

Principle: The reaction proceeds via a simple acid-base mechanism. The acidic proton of the carboxylic acid protonates diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[11] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group and displacing nitrogen gas, an excellent leaving group.[11][13]

CRITICAL SAFETY WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive.[11][12] It should only be handled by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and specialized, flame-polished glassware (to avoid sharp edges that can trigger detonation).[11] It is typically generated in situ from precursors like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and used immediately as a dilute ethereal solution.

Detailed Protocol: Methylation with Diazomethane
ParameterValue/DescriptionJustification
Reactants Carboxylic acid (1.0 eq.), Ethereal solution of DiazomethaneDiazomethane is added until the yellow color persists, indicating the consumption of the acid.
Solvent Diethyl ether or DCM/Ether mixtureDiazomethane is typically generated and used in an ethereal solution.
Temperature 0 °CLow temperature is used for safety and to control the reaction rate.
Time 5-30 minutesThe reaction is extremely fast and often instantaneous.[14]
Work-up Quenching, Solvent EvaporationExcess diazomethane is quenched with a weak acid (e.g., acetic acid). The only non-volatile product is the desired ester.

Step-by-Step Procedure:

  • Dissolve 2-Fluoro-5-hydroxyphenylacetic acid (1.0 eq.) in a mixture of diethyl ether and a small amount of methanol in an Erlenmeyer flask equipped with a magnetic stir bar. Use flame-polished glassware.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared, cold (0 °C) ethereal solution of diazomethane dropwise with vigorous stirring.

  • Continue addition until a faint yellow color persists in the reaction mixture and nitrogen evolution ceases. The persistent yellow indicates a slight excess of diazomethane.

  • Allow the reaction to stir for an additional 10-15 minutes at 0 °C.

  • Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure. The resulting residue is often the pure methyl ester, which can be further purified if necessary.

Method Comparison

FeatureFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)Diazomethane Methylation
Selectivity High for Carboxylic AcidExcellent for Carboxylic AcidExcellent for Carboxylic Acid
Conditions Harsh (Acid, Heat)Mild (0 °C to RT)Very Mild (0 °C)
Reaction Time Long (4-12 h)Moderate (2-6 h)Very Fast (5-30 min)
Reagent Scope Various AlcoholsBroad (Primary, Secondary Alcohols)Methyl Esters Only
Byproducts WaterDicyclohexylurea (DCU)Nitrogen Gas
Purification Aqueous work-up, ChromatographyFiltration of DCU , ChromatographyOften minimal purification needed
Safety Corrosive AcidDCC is an allergen/irritant[8]Highly Toxic & Explosive

General Workflow: Monitoring, Work-up, and Purification

A standardized workflow is crucial for successful synthesis and isolation of the target ester.

Workflow Start Esterification Reaction Setup TLC Monitor by TLC (e.g., 7:3 Hex:EtOAc) Start->TLC Workup Aqueous Work-up (Neutralize/Wash) TLC->Workup Reaction Complete Extract Solvent Extraction (e.g., Ethyl Acetate) Workup->Extract Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify If Impure Characterize Characterize Product (NMR, MS, IR) Concentrate->Characterize If Pure Purify->Characterize End Pure Ester Characterize->End

Caption: General experimental workflow from reaction to pure product.

Thin-Layer Chromatography (TLC) Monitoring: TLC is an indispensable tool for monitoring the reaction's progress.[15][16] A typical mobile phase for this class of compounds is a mixture of hexane and ethyl acetate. The starting carboxylic acid is quite polar and will have a low retention factor (Rƒ), while the resulting ester is less polar and will travel further up the plate (higher Rƒ).[17] The reaction is complete when the spot corresponding to the starting material is no longer visible.

Column Chromatography Purification: Flash column chromatography using silica gel is the standard method for purifying the crude ester.[18][19] A solvent system similar to that used for TLC analysis (e.g., a gradient of hexane and ethyl acetate) is employed to separate the desired ester from any unreacted starting material or byproducts.[20]

References

  • Steglich Esterification - Organic Chemistry Portal. [Link]

  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, 2(3), 397-401. [Link]

  • Fischer–Speier esterification - Grokipedia. [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. PubMed, [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate, [Link]

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane - Moodle. [Link]

  • Selective esterifications of alcohols and phenols through carbodiimide couplings - ResearchGate. [Link]

  • Derivatization of Carboxylic Acids With Diazomethane - Scribd. [Link]

  • Diazomethane makes methyl esters from carboxylic acids. [Link]

  • Fischer Esterification - Master Organic Chemistry. [Link]

  • Steglich Esterification - SynArchive. [Link]

  • Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. [Link]

  • Fischer esterification - Sciencemadness Wiki. [Link]

  • Smith, A. D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Reaction Chemistry & Engineering, 6(9), 1546-1557. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • A typical DCC + DMAP mediated Steglich esterification - ResearchGate. [Link]

  • Acid to Ester - Common Conditions - Organic Chemistry Data. [Link]

  • Esterification of phenol group-containing carboxylic acid - Google P
  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale EHS. [Link]

  • Steglich esterification - Scribd. [Link]

  • Steglich Esterification with EDC - Reddit. [Link]

  • Pathiranage, A. L. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 6(4), 182-186. [Link]

  • Purification of Pinacol Boronic Esters - ResearchGate. [Link]

  • Esterification Reaction - Scribd. [Link]

  • Monitoring Reactions by TLC - Washington State University. [Link]

  • Zhang, Y., et al. (2021). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. Foods, 10(10), 2389. [Link]

  • Experimental Procedure for Esterification - Writing in Biology. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • column chromatography & purification of organic compounds - YouTube. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Analytical Methods - Royal Society of Chemistry. [Link]

  • TLC analysis of the reaction mixture during the esterification - ResearchGate. [Link]

  • Process Intensification Strategies for Esterification - MDPI. [Link]

  • Esterification Experiment - AWS. [Link]

  • Synthesis of methyl 2-hydroxyphenylacetate - PrepChem.com. [Link]

  • Preparation method for 5-fluorin-2-hydroxyacetophenone - Google P
  • Preparation process of 5-fluoro-2-hydroxyacetophenone - Patsnap. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Fluorination of Hydroxyphenylacetic Acid Derivatives for Drug Discovery

Introduction: The Strategic Value of Fluorine in Hydroxyphenylacetic Acid Scaffolds The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Hydroxyphenylacetic Acid Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] Hydroxyphenylacetic acids and their derivatives are valuable scaffolds found in numerous pharmacologically active agents. The strategic placement of fluorine onto this framework can profoundly modulate its properties, making fluorination a critical tool for drug development professionals.[1][3]

However, the synthesis of fluorinated hydroxyphenylacetic acid derivatives is not without its challenges. Issues of regioselectivity—controlling the precise position of fluorination on the aromatic ring—and the compatibility of harsh fluorinating reagents with sensitive functional groups can complicate synthetic routes.[4]

This guide provides an in-depth exploration of key fluorination techniques applicable to hydroxyphenylacetic acid derivatives. Moving beyond simple procedural lists, we will delve into the causality behind methodological choices, offering field-proven insights to navigate the complexities of C-F bond formation. We will cover two primary strategies: direct electrophilic fluorination of the aromatic ring and fluorination at the benzylic (α-carbon) position.

Part 1: Aromatic Ring Fluorination via Electrophilic Substitution

The most direct approach to installing a fluorine atom on the phenyl ring is through an electrophilic aromatic substitution (SEAr) reaction. In hydroxyphenylacetic acid, the strongly activating, ortho-, para-directing hydroxyl group dominates the regiochemical outcome, making these positions the primary targets for fluorination.

Core Principle: The SEAr Mechanism with N-F Reagents

Modern electrophilic fluorination relies on N-F reagents, which serve as a safe and effective source of an electrophilic fluorine atom ("F+").[5] The reaction with an electron-rich aromatic ring, such as a phenol, proceeds through the formation of a resonance-stabilized carbocation intermediate known as a Wheland complex.[6] Subsequent deprotonation restores aromaticity and yields the fluorinated product. For phenols, this reaction is typically fast, and the proton-loss step is not rate-limiting.[6]

Two of the most robust and widely used N-F reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

  • Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile dicationic salt that is among the most powerful electrophilic fluorinating agents.[5][7][8][9] Its potency makes it highly effective for fluorinating electron-rich aromatics but can sometimes lead to side products like di-fluorinated compounds or oxidized fluorocyclohexadienones.[10]

  • N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline solid that is generally considered a milder alternative to Selectfluor®.[7][11] It offers excellent reactivity across a broad range of substrates and is often the reagent of choice for more sensitive molecules.

Workflow: Electrophilic Aromatic Fluorination

sub Hydroxyphenylacetic Acid Derivative reaction Stir at Controlled Temperature sub->reaction reagent Electrophilic Reagent (Selectfluor® or NFSI) reagent->reaction solvent Polar Aprotic Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Ortho/Para-Fluoro Product purify->product

Caption: General workflow for electrophilic aromatic fluorination.

Protocol 1: Regioselective Fluorination of 4-Hydroxyphenylacetic Acid with Selectfluor®

This protocol details the fluorination of 4-hydroxyphenylacetic acid, which is expected to yield primarily 3-fluoro-4-hydroxyphenylacetic acid.

Causality and Experimental Choices:

  • Reagent Choice: Selectfluor® is chosen for its high reactivity with electron-rich phenols. An excess is not used to minimize the risk of difluorination.

  • Solvent: Acetonitrile (MeCN) is a standard polar aprotic solvent that effectively solubilizes both the substrate and Selectfluor®, facilitating the reaction.[11]

  • Temperature: The reaction is initiated at 0 °C to moderate the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylacetic acid (1.0 mmol, 1 equivalent).

  • Dissolution: Add anhydrous acetonitrile (10 mL) and stir until the substrate is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) portion-wise over 5 minutes. Caution: The reaction may be exothermic.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup:

    • Once complete, carefully pour the reaction mixture into water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired fluorinated product.

Part 2: Benzylic (α-Position) Fluorination

Introducing fluorine at the benzylic position (α to the carboxyl group) creates a stereocenter and can significantly impact the molecule's conformational preferences and acidity. This transformation requires different strategies than aromatic fluorination.

Core Principle 1: Fluorination via Enolate Intermediates

A classic method involves converting the carboxylic acid to an ester, which can then be deprotonated at the α-position with a strong base to form a nucleophilic enolate. This enolate is then "quenched" with an electrophilic fluorine source like NFSI.

Causality and Experimental Choices:

  • Esterification: The acidic proton of the carboxylic acid must be masked (e.g., as a methyl or ethyl ester) to allow for selective deprotonation at the α-carbon.

  • Base Selection: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is critical. It must be strong enough to deprotonate the α-carbon but sterically hindered to avoid attacking the ester carbonyl group.

  • Low Temperature: Enolate formation and fluorination are performed at low temperatures (typically -78 °C) to prevent side reactions, such as self-condensation (Claisen condensation) of the ester.

Protocol 2: α-Fluorination of Methyl 4-Hydroxyphenylacetate via an Enolate

Step-by-Step Procedure:

  • Esterification: First, convert 4-hydroxyphenylacetic acid to its methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid). Purify the resulting methyl 4-hydroxyphenylacetate.

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 15 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 mmol, 1.1 equivalents) in THF to the flask. To this, add a solution of methyl 4-hydroxyphenylacetate (1.0 mmol, 1 equivalent) in anhydrous THF (5 mL) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Core Principle 2: Direct C-H Fluorination via Hydrogen Atom Transfer (HAT)

A more modern and atom-economical approach avoids pre-functionalization by targeting the benzylic C-H bond directly. Recent studies have demonstrated a divergent radical strategy using Selectfluor® in combination with 4-(dimethylamino)pyridine (DMAP).[12] Under non-aqueous conditions, this system facilitates a Hydrogen Atom Transfer (HAT) mechanism to cleanly form α-fluoro-α-arylacetic acids.[12]

Mechanism: Divergent Radical Pathways for Phenylacetic Acids

cluster_0 Non-Aqueous (MeCN) cluster_1 Aqueous Conditions start_na Phenylacetic Acid + Selectfluor + DMAP hat Hydrogen Atom Transfer (HAT) start_na->hat radical_na Benzylic Radical hat->radical_na product_na α-Fluoro-α-arylacetic Acid radical_na->product_na start_aq Phenylacetic Acid + Selectfluor + DMAP set Single Electron Transfer (SET) start_aq->set radical_aq Radical Cation + Decarboxylation set->radical_aq product_aq Decarboxylative Fluorination Product radical_aq->product_aq

Caption: Solvent-dependent pathways for the fluorination of phenylacetic acids.[12]

Protocol 3: Direct Benzylic C-H Fluorination using Selectfluor® and DMAP

This protocol is based on the highly efficient HAT methodology.[12]

Causality and Experimental Choices:

  • Catalyst System: DMAP activates Selectfluor®, enabling the subsequent HAT process.

  • Solvent: The reaction is performed under strictly non-aqueous conditions (anhydrous MeCN) to favor the HAT pathway over the competing Single Electron Transfer (SET) pathway that leads to decarboxylation.[12]

  • Simplicity: This method is operationally simple, occurring at room temperature with short reaction times, making it highly attractive for rapid synthesis.[12]

Materials:

  • 4-Hydroxyphenylacetic acid (or derivative)

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Reaction Setup: To a vial, add the phenylacetic acid derivative (1.0 mmol, 1 equivalent) and DMAP (2.0 mmol, 2.0 equivalents).

  • Dissolution: Add anhydrous acetonitrile (5 mL) and stir until all solids are dissolved.

  • Fluorination: Add Selectfluor® (1.2 mmol, 1.2 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast, often completing within minutes.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the solvent under reduced pressure. Purify the residue directly by column chromatography on silica gel to yield the α-fluoro-α-aryl-acetic acid.

Data and Technique Summary

TechniqueTarget PositionKey ReagentsTypical YieldsProsCons
Electrophilic Aromatic Fluorination Aromatic Ring (ortho/para)Selectfluor®, NFSIModerate to GoodDirect C-H functionalization; Commercially available reagents.Regioselectivity can be an issue; Potential for over-fluorination.[4][10]
α-Fluorination via Enolate Benzylic (α-carbon)Ester, Strong Base (LDA), NFSIModerateWell-established method; Good for specific α-functionalization.Requires multiple steps (esterification); Cryogenic temperatures needed; Strong base is sensitive.
Direct C-H Fluorination (HAT) Benzylic (α-carbon)Selectfluor®, DMAPGood to Excellent[12]Atom-economical; Operationally simple; Fast reaction times at RT.[12]Requires strictly anhydrous conditions to ensure selectivity.[12]
Deoxyfluorination Benzylic (from Mandelic Acid)DAST, Deoxo-FluorGoodEffective for converting secondary alcohols to fluorides.Reagents can be hazardous (DAST); Requires a specific precursor (mandelic acid derivative).[13][14]

References

  • Electrophilic Fluorination - Bryn Mawr College.
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • Electrophilic fluorination of electron-rich aromatics: Phenols, anisoles and phenolic esters | Poster Board #1037 - American Chemical Society.
  • Electrophilic fluorination - Wikipedia. Available at: [Link]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC. Available at: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]

  • The Role of 4-Fluorophenylacetic Acid in Pharmaceutical Synthesis. Available at: [Link]

  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - MPG.PuRe. Available at: [Link]

  • Deoxyfluorination of Phenols - Organic Chemistry Portal. Available at: [Link]

  • Nitromethane-the secret of electrophilic fluorination reagent activation - Chinese Chemical Society. Available at: [Link]

  • Role of Selectfluor® in the reported fluorination reaction - ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Available at: [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. Available at: [Link]

  • Fluorination Remains Key Challenge in API Synthesis - Pharmaceutical Technology. Available at: [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. Available at: [Link]

Sources

Application

Scalable manufacturing processes for 2-Fluoro-5-hydroxyphenylacetic acid

Application Note: Process Intensification and Scalability of 2-Fluoro-5-hydroxyphenylacetic Acid Executive Summary This application note details a scalable, robust manufacturing protocol for 2-Fluoro-5-hydroxyphenylaceti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification and Scalability of 2-Fluoro-5-hydroxyphenylacetic Acid

Executive Summary

This application note details a scalable, robust manufacturing protocol for 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0) , a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive fluorinated aromatics.

While laboratory-scale syntheses often rely on cryogenic lithiation or expensive transition-metal catalyzed cross-couplings, this guide presents a Process Intensification (PI) approach suitable for kilogram-to-ton scale manufacturing. The route utilizes readily available 2-fluoro-5-methoxybenzaldehyde, avoiding hazardous diazonium intermediates and cryogenic conditions.

Key Process Features:

  • Chromatography-Free: All purification is achieved via crystallization and acid-base extraction.

  • One-Pot Demethylation/Hydrolysis: Reduces unit operations by combining functional group interconversions.

  • Safety-Optimized Cyanation: Utilizes Phase Transfer Catalysis (PTC) to minimize solvent waste and cyanide handling risks.

Retrosynthetic Strategy & Pathway

The most viable industrial route bypasses the direct fluorination of phenylacetic acid (which suffers from poor regioselectivity) by establishing the fluorine position early in the supply chain.

The Pathway:

  • Reduction/Chlorination: 2-Fluoro-5-methoxybenzaldehyde

    
     Benzyl Chloride derivative.
    
  • Nucleophilic Substitution: Benzyl Chloride

    
     Benzyl Nitrile.
    
  • Simultaneous Hydrolysis/Deprotection: Nitrile

    
     Carboxylic Acid (with concomitant methyl ether cleavage).
    

SynthesisPath Start 2-Fluoro-5-methoxybenzaldehyde (Starting Material) Inter1 Benzyl Alcohol Intermediate Start->Inter1 NaBH4, MeOH 0-25°C Inter2 Benzyl Chloride (Activated) Inter1->Inter2 SOCl2, Toluene Cat. DMF Inter3 Benzyl Nitrile (Key Precursor) Inter2->Inter3 NaCN, PTC Toluene/H2O Final 2-Fluoro-5-hydroxyphenylacetic Acid (Target) Inter3->Final 48% HBr, AcOH Reflux (One-Pot)

Figure 1: Linear synthetic flow designed for high throughput and minimal isolation steps.

Detailed Experimental Protocols

Stage 1: Preparation of 2-Fluoro-5-methoxybenzyl Chloride

Rationale: The chloride is preferred over the bromide for cost and atom economy, despite slightly lower reactivity.

Reagents:

  • 2-Fluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Sodium Borohydride (NaBH4) (0.35 equiv)

  • Thionyl Chloride (SOCl2) (1.2 equiv)

  • Solvents: Methanol (Step A), Toluene (Step B)

Protocol:

  • Reduction: Dissolve aldehyde in Methanol (5 vol). Cool to 0°C. Charge NaBH4 portion-wise (exothermic H2 evolution). Stir at 25°C for 2 hours. Quench with acetone, concentrate, and partition between Toluene/Water.

  • Chlorination: Dry the Toluene layer (azeotropic distillation). Add catalytic DMF (0.01 equiv).

  • Addition: Heat Toluene solution to 50°C. Add SOCl2 dropwise over 1 hour. Off-gassing of SO2 and HCl must be scrubbed (NaOH scrubber).

  • Workup: Strip excess SOCl2 under vacuum. The resulting oil (Benzyl Chloride) is used directly in Stage 2 to minimize exposure to potent alkylators.

Stage 2: Phase-Transfer Catalyzed Cyanation

Rationale: Traditional cyanation uses DMSO or DMF, creating hazardous waste streams. A biphasic Toluene/Water system with a quaternary ammonium salt (PTC) is safer and allows easy aqueous waste segregation.

Reagents:

  • Benzyl Chloride intermediate (from Stage 1)

  • Sodium Cyanide (NaCN) (1.2 equiv) [DANGER: HIGHLY TOXIC]

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene / Water (1:1 ratio)

Protocol:

  • Setup: Reactor connected to a caustic scrubber (15% NaOH + NaOCl) to neutralize any HCN gas.

  • Charging: Dissolve NaCN in water (3 vol). Dissolve Benzyl Chloride and TBAB in Toluene (3 vol). Combine in the reactor.

  • Reaction: Heat to 60°C with vigorous agitation (critical for PTC). Monitor by HPLC (Target: >98% conversion, typically 4-6 hours).

  • Quench: Cool to 20°C. Separate layers.

  • Decontamination: Wash organic layer with 10% NaOCl (bleach) to oxidize trace cyanide, then water.

  • Isolation: Concentrate Toluene to yield crude 2-Fluoro-5-methoxybenzyl cyanide .

Stage 3: One-Pot Hydrolysis and Demethylation

Rationale: This step represents the core process intensification. Using 48% HBr cleaves the methyl ether (to phenol) and hydrolyzes the nitrile (to acid) simultaneously, avoiding the use of expensive BBr3 or separate basic hydrolysis steps.

Reagents:

  • Nitrile Intermediate (1.0 equiv)

  • Hydrobromic Acid (48% aq) (10 vol)

  • Acetic Acid (Glacial) (5 vol) - Solubilizer

Protocol:

  • Reaction: Charge Nitrile, HBr, and AcOH to a glass-lined reactor.

  • Reflux: Heat to reflux (~110-115°C). Methyl bromide (MeBr) gas will be generated; ensure condenser coolant is <0°C or vent to a scrubber.

  • Monitoring: Reaction is slow. Expect 12-24 hours. Monitor for disappearance of Nitrile and Methoxy-Acid intermediate.

  • Workup (Purification Logic):

    • Cool to 20°C. Pour onto Ice/Water (20 vol).

    • Filtration: The product may precipitate.[1] If so, filter crude.

    • Acid/Base Purification (The "Clean" Step):

      • Dissolve crude solid in 10% NaHCO3 (pH ~8.5). The product dissolves; non-acidic impurities (unreacted nitrile) remain insoluble.

      • Filter or extract with Ethyl Acetate (discard organics).[2]

      • Acidify aqueous layer with HCl to pH 2.

      • The pure 2-Fluoro-5-hydroxyphenylacetic acid precipitates.

  • Final Polish: Recrystallize from Water/Ethanol (9:1) if necessary for >99.5% purity.

Process Control & Logic

The purification strategy relies on the amphoteric nature of the impurities vs. the target.

PurificationLogic Crude Crude Reaction Mixture (Acid + Phenol + Impurities) BaseTreat Treat with NaHCO3 (aq) Crude->BaseTreat Separation Phase Separation BaseTreat->Separation OrgLayer Organic Layer (Discard Neutral Impurities) Separation->OrgLayer Extract AqLayer Aqueous Layer (Contains Product as Na Salt) Separation->AqLayer Retain Acidify Acidify with HCl to pH 2 AqLayer->Acidify Precip Precipitate Product Acidify->Precip

Figure 2: Acid-Base workup logic ensuring removal of non-acidic byproducts.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to Off-white crystalline powderVisual
Assay > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Conforms to structureDMSO-d6
Fluorine NMR Single peak (regio-purity)19F NMR
Loss on Drying < 0.5%Gravimetric
Residue on Ignition < 0.1%USP <281>

Key NMR Diagnostic Signals (DMSO-d6):

  • 
     ~12.3 ppm (s, 1H, -COOH)
    
  • 
     ~9.2 ppm (s, 1H, -OH)
    
  • 
     ~3.5 ppm (s, 2H, -CH2-)
    
  • Aromatic region: Distinct coupling pattern for 1,2,5-substitution.

References

  • General Synthesis of Phenylacetic Acids via Nitriles

    • Adams, R.; Thal, A. F. "Phenylacetic Acid."[1][3][4] Organic Syntheses, Coll. Vol. 1, p. 436 (1941). Link

  • Phase Transfer Catalysis for Cyanation

    • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199 (1971). Link

  • Demethylation using HBr: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for ether cleavage).
  • Specific Scaffold Utility (PARP Inhibitors)

    • Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591 (2008). (Illustrates the relevance of fluoro-benzyl scaffolds). Link

  • Safety in Cyanide Handling

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Link

Disclaimer: This protocol involves the use of hazardous chemicals, including sodium cyanide and strong acids. It should only be performed by trained personnel in a properly equipped facility.

Sources

Method

Strategic Functionalization of 2-Fluoro-5-hydroxyphenylacetic Acid: A Dual-Handle Bioconjugation Scaffold

Executive Summary This guide details the protocols for utilizing 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) as a robust heterobifunctional linker in drug development and chemical biology. Unlike standard alkyl link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) as a robust heterobifunctional linker in drug development and chemical biology. Unlike standard alkyl linkers, the phenylacetic acid core offers a rigid aromatic scaffold, while the specific substitution pattern provides unique advantages:

  • Metabolic Stability: The fluorine atom at the C2 position (para to the C5-hydroxyl) blocks metabolic oxidation at the most electron-rich site, enhancing the in vivo half-life of the conjugate [1].

  • Orthogonal Reactivity: The molecule possesses two distinct chemical handles—a carboxylic acid and a phenolic hydroxyl—allowing for the sequential attachment of two different payloads (e.g., a protein carrier and a cytotoxic drug or fluorophore).

  • Electronic Modulation: The fluorine substituent modulates the pKa of the phenolic hydroxyl, facilitating selective alkylation under mild conditions compared to non-fluorinated analogues [2].

This document provides validated protocols for converting 2-F-5-HPAA into a "Click-Ready" NHS ester, enabling its use as a bridge between lysine-residues on proteins and azide-tagged small molecules.

Chemical Logic & Scaffold Analysis

Before beginning wet-lab work, it is critical to understand the reactivity profile of the scaffold.

Structural Reactivity Matrix
Functional GroupPositionReactivity ModeTarget Application
Carboxylic Acid C1 (Side chain)Electrophile (after activation)Amide coupling to primary amines (Lysine, N-terminus).
Phenolic Hydroxyl C5 (Ring)NucleophileEtherification (e.g., Propargylation) or SuFEx chemistry.
Fluorine C2 (Ring)Electronic ModulatorLowers pKa of phenol; blocks P450 metabolism at para-position relative to OH.
The "Fluorine Effect" on Bioconjugation

The C2-Fluorine is para to the C5-Hydroxyl group. Fluorine is highly electronegative but donates electrons via resonance. In the para position, the inductive withdrawal dominates slightly, rendering the C5-hydroxyl more acidic (lower pKa ~8.5-9.0) than a standard phenol (pKa ~10) [2].

  • Practical Implication: You can deprotonate the phenol using weaker bases (e.g., K₂CO₃) without affecting sensitive functional groups on the payload, reducing side reactions.

Visual Workflow: Heterobifunctional Linker Synthesis

The following diagram illustrates the strategic pathway to convert the raw building block into a functional bioconjugate.

BioconjugationWorkflow Start 2-Fluoro-5-hydroxyphenylacetic Acid (Starting Material) Step1 Step 1: Selective O-Alkylation (Install Click Handle) Start->Step1 Propargyl Bromide K2CO3, Acetone Intermediate Intermediate: 5-O-Propargyl-2-F-PAA Step1->Intermediate Ether formation Step2 Step 2: Carboxyl Activation (NHS Ester Formation) Intermediate->Step2 TSTU or EDC/NHS DMF FinalReagent Final Reagent: NHS-Activated Linker Step2->FinalReagent Active Ester Conjugation Protein Conjugation (Lysine Coupling) FinalReagent->Conjugation pH 7.2 - 8.0

Figure 1: Strategic workflow for converting 2-F-5-HPAA into a bifunctional linker capable of connecting an amine-containing protein to an azide-containing payload.[1][2][3]

Experimental Protocols

Phase 1: Selective 5-O-Alkylation (Installing the Click Handle)

Objective: To install a propargyl group on the phenolic oxygen while leaving the carboxylic acid free. Note: The carboxylic acid will also be deprotonated but forms an ester much less readily than the phenoxide forms an ether under these specific conditions (steric bulk and nucleophilicity differences). However, to ensure high purity, a methyl ester protection/deprotection strategy is often preferred. Below is the direct alkylation method which requires careful pH control, followed by the rigorous protection-based route.

Recommended Route: Methyl Ester Protection Strategy

This route guarantees regioselectivity.

Materials:

  • 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA)

  • Methanol (MeOH), Sulfuric acid (H₂SO₄)

  • Propargyl bromide (80% in toluene)

  • Potassium Carbonate (K₂CO₃)

  • Lithium Hydroxide (LiOH)

Protocol:

  • Esterification: Dissolve 2-F-5-HPAA (1.0 eq) in MeOH. Add catalytic H₂SO₄ (0.1 eq). Reflux for 4 hours. Concentrate and extract to yield Methyl (2-fluoro-5-hydroxyphenyl)acetate .

  • Alkylation:

    • Dissolve the methyl ester (1.0 eq) in anhydrous Acetone or DMF.

    • Add K₂CO₃ (1.5 eq) and stir for 15 min at RT to generate the phenoxide.

    • Add Propargyl bromide (1.2 eq) dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS.

    • Workup: Filter off solids, concentrate, and partition between EtOAc/Water. Dry organic layer (MgSO₄).

  • Saponification (Hydrolysis):

    • Dissolve the alkylated ester in THF/Water (3:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Critical Step: Acidify carefully to pH 3.0 with 1M HCl to precipitate the product or extract the free acid.

    • Result: 2-Fluoro-5-(prop-2-yn-1-yloxy)phenylacetic acid .

Phase 2: Activation (NHS Ester Synthesis)

Objective: Activate the carboxylic acid for protein conjugation. Chemistry: TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is preferred over EDC/NHS for phenylacetic acids to minimize rearrangement byproducts [3].

Materials:

  • Product from Phase 1

  • TSTU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF or DMSO

Protocol:

  • Dissolve the functionalized acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Add DIPEA (2.0 eq).

  • Add TSTU (1.1 eq) in one portion.

  • Stir at Room Temperature for 1-2 hours.

    • Validation: Check LC-MS for mass shift (+97 Da corresponding to NHS - H₂O).

  • Purification: Do not perform aqueous workup (NHS esters hydrolyze). Purify via Silica Gel Flash Chromatography (rapid elution with EtOAc/Hexane) or use immediately in the next step.

Phase 3: Bioconjugation to Protein (Lysine Coupling)

Objective: Conjugate the linker to a protein (e.g., Antibody, BSA).

Protocol:

  • Buffer Exchange: Ensure protein is in a non-amine buffer (PBS, pH 7.4 or HEPES, pH 8.0). Avoid Tris or Glycine.

  • Reaction:

    • Dissolve the NHS-Linker (from Phase 2) in dry DMSO (10 mM stock).

    • Add Linker to Protein solution (Target 10-20 molar excess of linker depending on desired drug-to-antibody ratio).

    • Final organic solvent concentration should be <10% v/v.

  • Incubation: Incubate at RT for 1 hour or 4°C overnight.

  • Quenching: Add 1M Tris (pH 8.0) to final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Desalt using Zeba Spin Columns or Dialysis to remove excess small molecules.

Analytical Validation

MethodParameterExpectation
19F NMR Structural IntegritySingle peak around -110 to -120 ppm (relative to CFCl₃). Shift confirms F-ring integrity.
LC-MS (ESI-) Mass ConfirmationParent ion [M-H]⁻. Look for +38 Da shift after propargylation (vs starting material).
UV-Vis Conjugation EfficiencyAbsorbance at 280nm (Protein) vs. characteristic phenol absorption (shifted upon alkylation).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[4][5] Chapter 4: Zero-Length Crosslinkers. [Link]

  • Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification.[6] Nature Reviews Chemistry, 1, 1-16. [Link]

Sources

Application

Advanced Handling Protocols for Air-Sensitive Fluorinated Acid Derivatives

Application Note: AN-FL-2024-02 Abstract Fluorinated acid derivatives—specifically fluoroacyl chlorides (e.g., pentafluorobenzoyl chloride) and anhydrides (e.g., trifluoroacetic anhydride)—represent a unique class of "su...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FL-2024-02

Abstract

Fluorinated acid derivatives—specifically fluoroacyl chlorides (e.g., pentafluorobenzoyl chloride) and anhydrides (e.g., trifluoroacetic anhydride)—represent a unique class of "super-electrophiles." The extreme electronegativity of fluorine intensifies the polarization of the carbonyl carbon, making these reagents significantly more susceptible to hydrolysis than their non-fluorinated counterparts. Hydrolysis not only degrades the reagent but generates anhydrous Hydrogen Fluoride (HF), posing immediate life-threatening risks and causing rapid corrosion of borosilicate glassware. This guide outlines a self-validating, closed-system protocol for the storage, transfer, and quenching of these high-hazard reagents.

The "Fluorine Effect" & Material Compatibility

Unlike standard acetyl chloride, fluorinated derivatives possess an inductive effect (


) that destabilizes the carbonyl, dramatically lowering the activation energy for nucleophilic attack by atmospheric moisture.

Critical Implication: Standard "dry" techniques are often insufficient. A single exposure to ambient air can generate enough HF to etch syringe barrels and seize ground-glass joints.

Material Selection Matrix

The following table summarizes compatibility. Rule of Thumb: If it touches the liquid, it must be PTFE, PFA, or Glass. If it touches the vapor, Stainless Steel (SS) is acceptable for short durations.

ComponentRecommended MaterialForbidden MaterialMechanism of Failure
Syringe Barrel Borosilicate Glass / GastightPolycarbonate / PlasticPlastic swelling; leaching of plasticizers.
Plunger Tip PTFE (Teflon®)Rubber / Standard SiliconeHF embrittlement; seizing in barrel.
Needles Stainless Steel (SS 304/316)AluminumRapid corrosion by HF; needle blockage.
Septa PTFE-faced SiliconeNatural RubberCorrosive degradation; septum coring.
Tubing PFA / PTFETygon / PVCHF attacks polymer backbone; hardening/cracking.

Pre-Experimental Setup: The Closed Loop System

To ensure operator safety and reagent integrity, all transfers must utilize a Positive Pressure Inert Gas System .

Workflow Diagram: Inert Transfer Logic

The following diagram illustrates the decision logic for transferring fluorinated reagents without atmospheric exposure.

G Start Reagent Bottle (Sure/Seal™) Check Septum Integrity Check Start->Check Check->Start Fail (Replace Cap) Purge N2/Ar Purge (5 min) Check->Purge Pass Syringe Gastight Syringe Preparation Purge->Syringe Transfer Draw Reagent (Positive Pressure) Syringe->Transfer Needle Purged Inject Injection into Reaction Vessel Transfer->Inject No Bubbles Clean Immediate Solvent Rinse Inject->Clean Crucial Step

Figure 1: Logic flow for the inert transfer of air-sensitive fluorinated reagents. Note the critical "Immediate Solvent Rinse" step to prevent syringe seizure.

Protocol: Positive Pressure Syringe Transfer

Objective: Transfer liquid reagent from a stock bottle to a reaction flask without breaking the inert atmosphere.

Prerequisites:

  • Oven-dried glassware (

    
     for >4 hours).
    
  • Schlenk line with dry Nitrogen or Argon.[1]

  • Gastight syringe with PTFE-tipped plunger.

Step-by-Step Methodology:

  • Pressure Equalization Setup:

    • Insert a short needle connected to the inert gas line (bubbler outlet) into the reagent bottle septum. This provides a positive pressure blanket.

    • Why: As you withdraw liquid, a vacuum would form without this inlet, potentially drawing in air through the needle track.

  • Syringe Purge (The "3x Rule"):

    • Insert the syringe needle through the septum.[2]

    • Draw inert gas into the syringe, then expel it back into the bottle (above the liquid line). Repeat 3 times .

    • Why: This removes adsorbed moisture from the inner needle wall and barrel.

  • The Draw:

    • Lower the needle tip into the liquid.

    • Slowly draw the plunger. The positive pressure from the gas line will help "push" the liquid into the syringe, preventing bubble formation (cavitation).

    • Tip: If a bubble forms, do not tap the glass barrel (risk of breakage). Expel the liquid and redraw.

  • The Transfer:

    • Withdraw the needle and immediately pierce the septum of the destination flask.

    • Inject the reagent slowly down the side of the flask wall.

    • Self-Validation: If the reagent smokes (white fumes) upon exiting the needle, your inert atmosphere is compromised (HF formation). Stop and re-purge.

  • Immediate Cleaning:

    • Do not set the syringe down. Residual fluorinated acid will hydrolyze and seize the plunger within minutes.

    • Immediately draw up dry acetone or dichloromethane and expel into a dedicated waste flask.

Safety Protocol: Quenching & HF Management

Quenching fluorinated acid derivatives is the most hazardous phase. Direct addition of water causes a violent exotherm and massive HF gas evolution.

The "Isopropanol Cascade" Quench Method

Instead of water, use a cascade of less reactive nucleophiles to step down the energy release.

  • Cooling: Cool the reaction mixture to

    
     or 
    
    
    
    .
  • Primary Quench (Isopropanol):

    • Add Isopropanol (IPA) dropwise.

    • Mechanism:[3][4][5][6][7] IPA reacts to form the isopropyl ester. This reaction releases HCl/HF but is significantly slower and less exothermic than water hydrolysis.

    • Equation:

      
      
      
  • Secondary Quench (Water):

    • Once the exotherm subsides, add water dropwise to hydrolyze any remaining anhydride/chloride.

  • Neutralization (The HF Scavenger):

    • Add saturated Sodium Bicarbonate (

      
      )  or a Calcium Chloride (
      
      
      
      )
      solution.
    • Critical: Calcium ions precipitate fluoride as insoluble

      
      , preventing HF from remaining in the aqueous waste.[4]
      
HF Exposure Response (The "Gluconate Protocol")

If skin contact occurs, standard acid treatment (water only) is insufficient because fluoride ions penetrate deep tissue, chelating calcium from the blood (hypocalcemia) and causing cardiac arrest.

  • Step 1: Flush with water for 5 minutes (maximum).[8]

  • Step 2: Apply 2.5% Calcium Gluconate Gel immediately.[8][9] Massage into the skin.[9]

  • Step 3: Seek emergency medical attention.[9][10][11] Tell responders "Hydrofluoric Acid Exposure."[4][5][12]

Waste Disposal

Fluorinated organic waste requires segregation in many jurisdictions due to incineration constraints.

  • pH Check: Ensure waste stream is pH 7–9 before bottling. Acidic fluorinated waste can etch glass bottles over time.

  • Labeling: Clearly label as "Halogenated Organic Waste – Contains Fluorides."

Visualizing the Safety Hierarchy

The following diagram outlines the hierarchy of controls required when handling these reagents.

Safety cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Response Hood Fume Hood (High Flow) Gloves Double Nitrile or Neoprene Hood->Gloves Glovebox Glovebox (<1 ppm H2O) Glovebox->Gloves Face Face Shield + Goggles Gloves->Face Gluconate Ca-Gluconate Gel Available Face->Gluconate If Breach Occurs

Figure 2: Safety hierarchy. Note that Calcium Gluconate is the last line of defense, not a substitute for Engineering Controls.

References

  • Harvard University EHS. (2021). Guidelines for the Safe Use of Hydrofluoric Acid.[4][Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[8][10][11][13][14] Wipf Group. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-5-hydroxyphenylacetic acid

Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will explore several synthetic strategies, providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, handling, and analysis of 2-Fluoro-5-hydroxyphenylacetic acid.

Q1: What are the key physicochemical properties of 2-Fluoro-5-hydroxyphenylacetic acid? A1: 2-Fluoro-5-hydroxyphenylacetic acid is a solid with a molecular weight of 170.14 g/mol and an empirical formula of C₈H₇FO₃. Its structure contains a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, making it moderately polar. It is soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, and its solubility in aqueous solutions is pH-dependent, increasing significantly under basic conditions[2].

Q2: How can I assess the purity of my synthesized 2-Fluoro-5-hydroxyphenylacetic acid? A2: Purity assessment is critical. The most common impurities are positional isomers, unreacted starting materials, and by-products specific to the synthetic route. We recommend a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase method is ideal for separating the target compound from non-volatile impurities. A typical mobile phase could be a gradient of acetonitrile and water with a formic or phosphoric acid modifier[3][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorinated impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Melting Point: A sharp melting point consistent with literature values (e.g., 145-147 °C for the related 2-Hydroxyphenylacetic acid) indicates high purity, whereas a broad or depressed range suggests the presence of impurities[2].

Q3: What are the best practices for the final purification of the product? A3: The primary methods are recrystallization and column chromatography.

  • Recrystallization: Water or a solvent pair like ethyl acetate/hexanes can be effective[2]. If the product "oils out," it indicates the solvent is too good or the solution is supersaturated. Try using a less polar solvent, a solvent pair, or seeding the solution with a pure crystal[2].

  • Column Chromatography: Silica gel chromatography can be used, but the polar nature of the product may cause streaking. It is often better to esterify the crude acid to a less polar methyl or ethyl ester, purify the ester by chromatography, and then hydrolyze it back to the pure acid.

Section 2: Synthetic Strategies & Troubleshooting

Yields can vary significantly based on the chosen synthetic pathway. Below, we compare three common routes and provide detailed troubleshooting for each.

Comparative Overview of Synthetic Routes
Synthetic Method Typical Starting Material Key Reagents Typical Yield Pros Cons
Route A: Demethylation 2-Fluoro-5-methoxyphenylacetic acidBBr₃, HBr, or enzyme>90%High yield, clean reaction, straightforward final step.Starting material may not be commercially available or may be expensive.
Route B: Grignard Carboxylation 2-Fluoro-5-(benzyloxy)benzyl chlorideMg, Dry Ice (CO₂)50-70%Excellent for C-C bond formation, versatile.Requires stringent anhydrous conditions, multi-step process including protection/deprotection.[5]
Route C: Willgerodt-Kindler Reaction 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-oneSulfur, Morpholine40-60%Utilizes readily available ketone starting materials.High temperatures, potential for complex by-products, often requires phase-transfer catalyst for good yields.[6]

Route A: Demethylation of 2-Fluoro-5-methoxyphenylacetic acid

This is often the final step in a multi-step synthesis where the phenolic hydroxyl is protected as a methyl ether.

Troubleshooting Guide: Demethylation

Q: My demethylation reaction is incomplete, and I see significant starting material remaining. What should I do? A: Incomplete reaction is the most common issue.

  • Cause 1: Insufficient Reagent. Ether cleavage reagents like boron tribromide (BBr₃) are moisture-sensitive. Ensure you are using a fresh bottle or a recently titrated solution. Use a slight excess (1.1-1.5 equivalents per methoxy group).

  • Cause 2: Insufficient Reaction Time/Temperature. While many demethylations proceed at 0°C to room temperature, some sterically hindered or electron-deficient ethers require heating. Monitor the reaction by TLC or HPLC to determine the optimal time.

  • Alternative: Use a different reagent. If BBr₃ is problematic, consider using strong aqueous acid like 48% HBr at reflux, although this can be harsh and may cause side reactions like decarboxylation if the conditions are too aggressive[7]. For cleaner, milder conditions, enzymatic demethylation using cytochrome P450 variants has shown promise for regioselective O-demethylation[8].

Q: After workup, my yield is very low despite the reaction going to completion. A: This is likely a workup or purification issue.

  • Cause 1: Incomplete Extraction. The product has both a polar hydroxyl group and a polar carboxylic acid. During acidic workup, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate, making it more soluble in organic solvents like ethyl acetate. Perform multiple extractions (at least 3x) to maximize recovery[2].

  • Cause 2: Emulsion Formation. The phenolic nature of the product can lead to emulsions during the base wash (e.g., with sodium bicarbonate). To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.

Workflow & Protocol: Demethylation

Caption: General workflow for BBr₃-mediated demethylation.

Protocol 1: BBr₃ Demethylation

  • Reaction Setup: Dissolve 2-fluoro-5-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of BBr₃ (1.2 eq) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0°C and cautiously quench by the slow addition of methanol, followed by water.

  • Workup: Dilute the mixture with water and separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[2].

  • Purification: Recrystallize the crude solid from hot water or an ethyl acetate/hexane mixture.

Route B: Grignard Carboxylation

This route builds the molecule by forming the carboxcylic acid from a benzyl halide precursor. A key consideration is that the phenolic -OH group is acidic and will quench the Grignard reagent. Therefore, it must be protected, for example, as a benzyl ether (OBn), which can be removed later by hydrogenolysis.

Troubleshooting Guide: Grignard Reaction

G start Low or No Yield of Carboxylic Acid q1 Did the Grignard reaction initiate? (Color change, exotherm) start->q1 q2 Is starting halide consumed? q1->q2 Yes cause1 Cause: Wet glassware/solvent or unactivated Magnesium. q1->cause1 No q3 Was the carboxylation performed correctly? q2->q3 Yes cause2 Cause: Grignard reagent quenched by moisture or unprotected -OH group. q2->cause2 No, halide remains cause4 Cause: Wurtz coupling side reaction. q2->cause4 No, significant biphenyl-type byproduct cause3 Cause: Inefficient CO₂ trapping. Reaction with atmospheric O₂. q3->cause3 No sol1 Solution: Flame-dry all glassware. Use anhydrous ether/THF. Activate Mg with iodine or crushing. cause1->sol1 sol2 Solution: Ensure rigorous anhydrous conditions. Verify protecting group is stable and intact. cause2->sol2 sol3 Solution: Pour Grignard onto excess crushed dry ice. Maintain inert atmosphere during addition. cause3->sol3 sol4 Solution: Add halide slowly to Mg. Avoid high local concentrations. cause4->sol4

Caption: Troubleshooting decision tree for the Grignard reaction.

Q: My Grignard reaction won't start. A: This is a classic problem, usually due to passivation of the magnesium surface or the presence of moisture.

  • Cause 1: Inactive Magnesium. The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.

    • Solution: Activate the magnesium. Add a small crystal of iodine, which will etch the surface. Gently crushing the magnesium turnings with a dry glass rod can also expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Cause 2: Wet Conditions. Grignard reagents are extremely strong bases and will be instantly destroyed by water.

    • Solution: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight). Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or a solvent purification system.

Q: My main byproduct is a biphenyl-type dimer of my starting material. A: This is likely due to Wurtz coupling, where the Grignard reagent reacts with unreacted starting halide. This is favored at higher temperatures and high concentrations of the halide[9].

  • Solution: Add the solution of your benzyl halide dropwise to the suspension of magnesium. This keeps the concentration of the halide low at any given time, favoring the formation of the Grignard reagent over the coupling side reaction. Maintain a gentle reflux; do not overheat the reaction.

Protocol 2: Grignard Carboxylation
  • Grignard Formation: Flame-dry a round-bottom flask equipped with a condenser and an addition funnel. Add magnesium turnings (1.5 eq) and a small crystal of iodine. Add a small portion of a solution of 2-fluoro-5-(benzyloxy)benzyl chloride (1.0 eq) in anhydrous THF via the addition funnel. Wait for the reaction to initiate (indicated by heat and disappearance of the iodine color). Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux[5].

  • Carboxylation: In a separate flask, place an excess of crushed dry ice (solid CO₂). Once all the magnesium is consumed, carefully pour the Grignard solution onto the dry ice with vigorous stirring[5].

  • Workup: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic and all solids have dissolved[5]. Extract with ethyl acetate, dry, and concentrate.

  • Deprotection: The resulting crude product, 2-fluoro-5-(benzyloxy)phenylacetic acid, can be deprotected via catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate to yield the final product.

Route C: Willgerodt-Kindler Reaction

This reaction transforms an aryl alkyl ketone into a phenylacetic acid via a thioamide intermediate. It is a powerful but often challenging one-pot transformation.

Troubleshooting Guide: Willgerodt-Kindler Reaction

Q: My reaction mixture is a dark, intractable tar, and I can't isolate my product. A: This is common due to the use of elemental sulfur at high temperatures.

  • Cause: Polymerization and complex side reactions.

  • Solution 1: Use a Phase-Transfer Catalyst (PTC). The addition of a PTC like triethylbenzylammonium chloride (TEBA) can significantly improve yields and reduce reaction times, allowing for milder conditions[6].

  • Solution 2: Modified Workup. After the initial heating phase to form the thiomorpholide, cool the mixture and perform the hydrolysis step by adding aqueous NaOH. After hydrolysis, filter the hot solution to remove polymeric sulfur byproducts before acidification.

Q: The hydrolysis of the intermediate thiomorpholide is incomplete. A: The thioamide intermediate is very stable and can be difficult to hydrolyze.

  • Cause: Insufficiently harsh hydrolysis conditions.

  • Solution: Ensure a sufficient excess of strong base (e.g., 20% NaOH solution) is used and that the reflux is maintained for an extended period (6-8 hours or more)[6]. Monitor the disappearance of the thioamide intermediate by TLC.

Protocol 3: PTC Willgerodt-Kindler Reaction
  • Thioamide Formation: In a round-bottom flask, combine 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq)[6]. Heat the mixture to reflux (130-140 °C) for 6-8 hours.

  • Hydrolysis: Cool the reaction mixture. Add 20% aqueous NaOH solution and a catalytic amount of TEBA (0.05 eq). Heat to reflux for an additional 8 hours to hydrolyze the intermediate.

  • Workup: Cool the mixture and filter to remove any solid byproducts. Carefully acidify the filtrate with concentrated HCl to pH ~2. The crude product will precipitate.

  • Purification: Collect the solid by filtration. For further purification, dissolve the crude solid in 10% NaHCO₃ solution, wash with ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate the pure product[6]. Collect the solid by filtration and dry.

References

  • Chem LibreTexts. (2021). Grignard Reaction. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. Sourced from Sciencemadness.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Chem LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Zhang, H., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 974513. Retrieved from [Link]

  • Google Patents. (2010). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
  • Bell, S. G., et al. (2018). Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para-Substituted Benzene Derivatives. ChemCatChem, 10(20), 4613-4620. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (1993). JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.
  • Google Patents. (1993). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (1991). EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.

Sources

Optimization

Technical Support Center: 2-Fluoro-5-hydroxyphenylacetic Acid (2F5HPAA)

Status: Operational Ticket ID: REF-2F5HPAA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary 2-Fluoro-5-hydroxyphenylacetic acid (CAS: 149029-89-0) is a critical bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-2F5HPAA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

2-Fluoro-5-hydroxyphenylacetic acid (CAS: 149029-89-0) is a critical bifunctional intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs). Its purification is complicated by its amphoteric nature (containing both a carboxylic acid and a phenolic hydroxyl) and the presence of structurally similar impurities like 2-fluoro-5-methoxyphenylacetic acid or regioisomers.

This guide provides a modular troubleshooting framework. Do not treat these modules as a linear SOP; select the module corresponding to your specific purity failure mode.

Module 1: Chemical Hygiene & Physicochemical Profile

Use this data to calibrate your solvent systems.

Understanding the Molecule: The presence of the fluorine atom at the ortho position to the acetic acid side chain exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid compared to non-fluorinated analogs.

ParameterValue (Approximate)Implication for Purification
pKa 1 (Carboxyl) ~3.8 – 4.0Ionizes at pH > 5. Enables bicarbonate extraction.
pKa 2 (Phenol) ~9.5 – 9.8Ionizes at pH > 11. Requires strong base (NaOH) to fully deprotonate.
LogP ~1.2Moderately lipophilic; extractable into EtOAc/DCM when protonated.
Solubility (Water) Low (<5 g/L at pH 1)Precipitates readily upon acidification of aqueous salts.
Solubility (Organic) High (EtOAc, MeOH, THF)Good candidates for mobile phases or extraction solvents.
Module 2: The "Dual-pH Swing" Extraction Strategy

Issue: Crude material contains neutral organic impurities or dark oxidation byproducts.

The Logic: Because 2F5HPAA contains two acidic protons with distinct pKa values, we can tune the pH to selectively solubilize the compound.

  • pH 8 (NaHCO₃): Only the carboxylic acid ionizes. The molecule becomes a mono-anion (water-soluble).

  • pH 12 (NaOH): Both the carboxylic acid and phenol ionize. The molecule becomes a di-anion.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • First Wash (Acidic): Wash with 1N HCl (removes basic amines/inorganic salts). Discard aqueous.

  • Target Extraction (Bicarbonate): Extract the organic layer with saturated NaHCO₃ (2x) .

    • Mechanism:[1][2][3][4] 2F5HPAA moves to the aqueous layer as a carboxylate salt.

    • Separation: Non-acidic impurities (and weak phenols with pKa > 9 without carboxyl groups) remain in the EtOAc layer.

  • Organic Wash: Wash the combined aqueous bicarbonate layer with fresh EtOAc (removes entrained neutrals).

  • Acidification & Recovery: Cool the aqueous layer to 0-5°C. Slowly acidify with 6N HCl to pH 1-2.

    • Result: 2F5HPAA precipitates. Filter or re-extract into EtOAc if no solid forms (oiling out).

Visual Workflow (The pH Swing):

ExtractionLogic Crude Crude Mixture (Dissolved in EtOAc) NaHCO3 Add Sat. NaHCO3 (pH ~8.5) Crude->NaHCO3 PhaseSep Phase Separation NaHCO3->PhaseSep OrgLayer Organic Layer (Contains Neutrals & Non-Acidic Phenols) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains 2F5HPAA as Carboxylate Salt) PhaseSep->AqLayer Keep Acidify Acidify to pH 1-2 (HCl) AqLayer->Acidify Precipitate Precipitate/Extract Purified 2F5HPAA Acidify->Precipitate

Caption: Selective extraction exploiting the carboxylic acid pKa allows separation from neutral and weak phenolic impurities.

Module 3: Recrystallization (Polishing)

Issue: Product is chemically pure (>95%) but colored, or contains trace structural analogs (e.g., methoxy-precursor).

Solvent Selection Guide: The presence of the hydroxyl group increases polarity compared to standard phenylacetic acid.

Solvent SystemSuitabilityNotes
Water (Hot/Cold) High Dissolve at boiling; crystallize at 4°C. Best for removing inorganic salts.
Toluene / EtOAc (9:1) Medium Good for removing non-polar impurities. Product may oil out if EtOAc is too high.
Water / Ethanol (9:1) High "Anti-solvent" method. Dissolve in minimal hot EtOH, add hot water, cool slowly.

Troubleshooting "Oiling Out": If the product forms a gummy oil instead of crystals:

  • Seed Crystals: Retain a small amount of crude solid to seed the cooling solution at ~40°C.

  • Agitation: Vigorous stirring is required during the cooling phase to break up oil droplets.

  • Purity Check: Oiling often indicates >5% impurities. Return to Module 2 (Extraction) before attempting crystallization again.

Module 4: HPLC Analysis & Quality Control

Issue: You need to validate purity or separate regioisomers.

Method Parameters (Reverse Phase): Standard C18 columns are sufficient, but pH control is mandatory. You must suppress the ionization of the carboxylic acid to get sharp peaks.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (COOH absorption) and 280 nm (Phenol absorption).

Common Chromatographic Issues:

SymptomProbable CauseSolution
Fronting / Broad Peak Ionization of Carboxyl groupEnsure Mobile Phase A pH is < 3.0. Increase acid concentration.[5]
Split Peak Atropisomerism (Rare) or RegioisomerRun a slower gradient (e.g., 10-40% B over 20 min) to resolve isomers.
Ghost Peaks CarryoverThe phenol group can adsorb to steel frits. Include a needle wash with MeOH.
Module 5: Storage & Stability

Issue: The material is turning pink/brown over time.

Mechanism: Phenols are susceptible to oxidative coupling (forming quinones) when exposed to air and light.

  • Storage: Store at -20°C under Argon or Nitrogen atmosphere.

  • Stabilization: If storing in solution for long periods, add 0.1% Sodium Metabisulfite (antioxidant) if the application permits.

References
  • Acidity of Hydroxyphenylacetic Acids

    • Source: Bordwell pKa Table (Acidity in DMSO/Water).[6]

    • Link:

  • Synthesis & Properties of Fluorinated Phenylacetic Acids

    • Source: Sigma-Aldrich Technical Data Sheet (2-(2-Fluoro-5-hydroxyphenyl)acetic acid).
    • Link:

  • General Purification of Phenylacetic Acids

    • Source: Organic Syntheses, Coll.[7] Vol. 1, p. 436 (Phenylacetic acid).

    • Link:

  • Solubility of Hydroxyphenylacetic Acid Isomers

    • Source: BenchChem Technical Guide.[8]

    • Link:[8]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated phenolic compounds.

Sources

Troubleshooting

Storage conditions to prevent degradation of 2-Fluoro-5-hydroxyphenylacetic acid

Topic: Stability, Storage, and Handling Protocols Document ID: TS-FHP-005 | Version: 2.1 | Status: Active Introduction: The Stability Paradox Welcome. If you are accessing this guide, you likely possess a vial of 2-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Document ID: TS-FHP-005 | Version: 2.1 | Status: Active

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you likely possess a vial of 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) that has either changed color or requires critical preservation for an upcoming assay.

As a Senior Application Scientist, I often see this compound mishandled because of its "mixed" stability profile. The fluorine atom at the C2 position provides metabolic stability, but the hydroxyl group at C5 renders it susceptible to oxidative quinone formation , while the acetic acid tail introduces hygroscopic risks .

Standard Safety Data Sheets (SDS) often list "Room Temperature" for bulk storage. However, for analytical standards or drug development applications where purity >98% is non-negotiable, standard conditions are insufficient. This guide defines the optimal conditions to prevent the "pinking" degradation characteristic of this class of molecules.

Module 1: Critical Storage Parameters

Q: The SDS says "Store at Room Temperature," but my colleague suggests -20°C. Who is right?

A: For long-term chemical integrity, your colleague is correct.

While the bulk powder is kinetically stable at room temperature (20-25°C) for short durations (weeks), thermodynamic stability over months requires lower temperatures. The primary threat is not thermal decomposition, but oxidative coupling catalyzed by trace moisture and heat.

ParameterStandard (Bulk) Optimal (Analytical/Long-Term) The Technical "Why"
Temperature 20°C – 25°C-20°C Retards the kinetics of auto-oxidation at the C5-hydroxyl group.
Atmosphere Ambient AirArgon or Nitrogen Overlay Displaces atmospheric oxygen, preventing the formation of quinoid impurities.
Humidity AmbientDesiccator (<20% RH) Moisture facilitates surface hydrolysis and acts as a medium for oxidative electron transfer.
Light AmbientAmber/Foil Wrapped UV light excites the phenolic ring, accelerating radical formation.
Q: I received the compound in a clear vial. Should I transfer it?

A: Yes, immediately. If the compound will be stored for >1 week, transfer it to an amber glass vial with a PTFE-lined screw cap. If amber glass is unavailable, wrap the clear vial tightly in aluminum foil. Light energy (hν) can induce photo-oxidation of the phenyl ring, turning the white powder a faint pink or beige.

Module 2: Troubleshooting Degradation

Q: My white powder has turned "Light Red" or "Pink." Is it ruined?

A: It depends on your application.

  • The Diagnosis: The pink color is due to the formation of quinones (trace oxidation products).[1] Phenols are electron-rich; upon oxidation, they form conjugated systems (quinones) that are highly chromophoric. Even 0.1% degradation can cause a visible color shift.

  • For HPLC/LC-MS Standards: Discard it. The quinone peaks will interfere with your baseline and potentially react with other analytes.

  • For Crude Synthesis: It may be usable. Verify purity via NMR. If the main structure is intact (>95%), a recrystallization (methanol/water) may salvage it.

Q: The powder has clumped into a hard cake. Why?

A: This indicates hygroscopic failure . The acetic acid moiety can hydrogen bond with atmospheric water.

  • Immediate Action: Do not chip at the cake with a metal spatula (risk of metal ion contamination, which catalyzes further oxidation). Dissolve the entire content in a dry solvent (e.g., DMSO) and determine concentration spectrophotometrically.

Module 3: Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Cascade of Neglect"—how environmental factors lead to the specific degradation products we see.

DegradationPathway cluster_prevention Prevention Strategy Compound 2-Fluoro-5-hydroxyphenylacetic Acid (White Powder) Radical Phenoxy Radical (Unstable Intermediate) Compound->Radical H-atom abstraction Hydrate Caked Solid (Hygroscopic Failure) Compound->Hydrate H-bonding Light UV Light (hν) Light->Radical Oxygen Atmospheric O₂ Oxygen->Radical Moisture Moisture (H₂O) Moisture->Hydrate Quinone Ortho/Para-Quinones (Pink/Red Color) Radical->Quinone Oxidation Dimers Polyphenolic Dimers (Brown Gunk/Insoluble) Radical->Dimers Coupling Argon Argon Overlay (Blocks O₂) Amber Amber Vial (Blocks UV) Desiccant Desiccant (Blocks H₂O)

Figure 1: Mechanistic pathway of degradation showing how light and oxygen drive the transition from white powder to pink quinones.

Module 4: Handling & Reconstitution Protocols

Q: How do I prepare a stock solution that lasts?

A: Phenolic acids are notoriously unstable in solution. Follow this "Just-in-Time" protocol:

  • Solvent Choice: Use Degassed Methanol or DMSO .

    • Why? Water contains dissolved oxygen. If you must use water, use HPLC-grade water degassed with Helium or sonication for 10 minutes.

  • Concentration: Prepare high-concentration stocks (e.g., 10-50 mM). Dilute solutions oxidize faster due to higher solvent-to-solute oxygen ratios.

  • Storage:

    • 4°C: Stable for < 24 hours.

    • -80°C: Stable for 3-6 months (if aliquoted).

    • Avoid Freeze-Thaw: Repeated cycles introduce moisture and oxygen. Aliquot immediately after preparation.

Q: Can I use metal spatulas?

A: Avoid if possible. Use ceramic or PTFE-coated spatulas.

  • Reasoning: Trace iron (Fe³⁺) or copper (Cu²⁺) from scratched metal surfaces can act as catalysts for the oxidation of the phenolic hydroxyl group (Fenton-like chemistry), rapidly accelerating the "pinking" process.

Module 5: Emergency Rescue (The "Benchtop" Scenario)

Scenario: You left the vial on the benchtop over the weekend, exposed to light and air.

Decision Matrix:

RescueProtocol Start Vial left out >48 Hours CheckColor Visual Inspection: Is it Pink/Beige? Start->CheckColor YesColor Yes: Visible Discoloration CheckColor->YesColor Oxidation Detected NoColor No: Still White CheckColor->NoColor Looks OK Critical Is usage Critical? (e.g., MS Quantitation) YesColor->Critical Use USE with Caution (Run Blank First) NoColor->Use Yes Yes Critical->Yes Yes No No Critical->No No Discard DISCARD (Risk > Cost) Recrystal Attempt Recrystallization (MeOH/H₂O) Yes->Discard No->Recrystal

Figure 2: Decision tree for assessing compound viability after accidental exposure.

References

  • PubChem. (2025).[2][3] Compound Summary: 2-Fluoro-5-hydroxybenzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Separation of Fluorinated Phenylacetic Acids

Introduction: The "Fluorine Effect" in Chromatography Fluorinated phenylacetic acids (F-PAAs) are critical intermediates in the synthesis of NSAIDs, fluorinated anesthetics, and agrochemicals. While they appear structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" in Chromatography

Fluorinated phenylacetic acids (F-PAAs) are critical intermediates in the synthesis of NSAIDs, fluorinated anesthetics, and agrochemicals. While they appear structurally simple, they present a "perfect storm" of chromatographic challenges:

  • Acidity: The electron-withdrawing fluorine atom lowers the pKa of the phenylacetic acid moiety (typically 3.7–4.1), making them prone to ionization and silanol interactions.

  • Isomerism: Separating ortho-, meta-, and para- positional isomers is notoriously difficult on standard C18 phases because their hydrophobicities (logP) are nearly identical.

  • Fluorine Solvation: The "fluorous" nature of the ring creates unique solvation shells that can lead to retention drift if equilibration is insufficient.

This guide moves beyond basic textbook advice to address the specific physicochemical behaviors of F-PAAs.

Troubleshooting Guide (Q&A Format)

Category A: Resolution & Selectivity (The Isomer Problem)

Q: I cannot resolve ortho-, meta-, and para- fluorophenylacetic acid on my C18 column. They co-elute as a single broad peak. Why?

A: This is a classic failure of "hydrophobic subtraction." On a C18 column, retention is driven primarily by hydrophobicity. The logP values for o-, m-, and p- isomers are virtually indistinguishable. To separate them, you must exploit shape selectivity and electronic interactions (


 or dipole-dipole), which C18 lacks.

The Fix: Switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase.

  • Mechanism: The PFP phase is electron-deficient (Lewis acid character) due to the five fluorine atoms. It interacts specifically with the electron-rich aromatic ring of your F-PAAs (

    
     stacking) and engages in halogen-halogen interactions.
    
  • Result: The rigid PFP ligands offer superior shape selectivity, often eluting isomers in the order of ortho < meta < para (though this can reverse depending on the specific mobile phase organic modifier).

Q: I switched to a Phenyl-Hexyl column, but the resolution is still poor compared to PFP. Aren't they similar?

A: No. While both are aromatic, Phenyl-Hexyl is electron-rich. PFP is electron-deficient.[1] Since your analytes (F-PAAs) are also fluorinated (electron-withdrawing), a PFP column maximizes the "fluorine-fluorine" retention mechanism and dipole interactions that Phenyl-Hexyl cannot provide.

Category B: Peak Shape (The Tailing Problem)

Q: My peaks have severe tailing (Asymmetry > 1.6), even on a new column. Is the column defective?

A: Likely not. The tailing is caused by secondary silanol interactions .[2] At pH > 4.0, your F-PAAs are partially ionized (anionic). Simultaneously, residual silanols on the silica surface (


) deprotonate to 

. However, if you are running at pH ~3.5 (near the pKa), you have a mix of species. The protonated acid can hydrogen-bond with isolated silanols, causing drag.

The Fix:

  • Aggressive pH Control: Lower the mobile phase pH to 2.0 – 2.5 . This forces the F-PAAs into their neutral (protonated) state (

    
    ) and suppresses silanol ionization.
    
  • Buffer Choice: Do not rely on simple 0.1% Formic Acid (pH ~2.7) if you have high mass loading. Use 20-25 mM Phosphate Buffer (pH 2.3) for UV detection. The higher ionic strength masks residual silanols.

Category C: Retention Stability

Q: My retention times drift 0.2–0.5 minutes between injections. I'm using a gradient.

A: Fluorinated compounds are highly sensitive to "fluorous solvation." The solvation shell around the fluorine atoms takes longer to establish than around standard alkyl protons.

The Fix:

  • Increase Equilibration Time: Standard C18 equilibration (3-5 column volumes) is often insufficient for PFP phases running fluorinated analytes. Increase to 7-10 column volumes .

  • Temperature Control: Fluorine-specific interactions are thermodynamically sensitive. Ensure your column oven is stable (e.g.,

    
    ). Do not run at ambient temperature.
    

Data Summary: Column & Buffer Selection

ParameterStandard C18Phenyl-HexylPentafluorophenyl (PFP) Recommendation
Primary Mechanism Hydrophobicity

(Electron Donor)

(Electron Acceptor) + Dipole
Best for Isomers
Isomer Selectivity Poor (

)
ModerateHigh (

)
PFP
Retentivity (k) HighModerateModerate to HighPFP
Rec.[3][4] pH Range 2.0 – 8.02.0 – 8.02.0 – 7.0pH 2.3 (Phosphate)

Method Development Protocol (SOP)

Objective: Develop a robust separation for a mixture of 2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid.

Step 1: Column Screening[5]
  • Primary Choice: PFP (e.g., Supelco Ascentis Express F5, Phenomenex Kinetex F5, or similar).

  • Dimensions: 100 mm x 2.1 mm (or 3.0 mm), sub-3

    
     particle size.
    
Step 2: Mobile Phase Preparation
  • Solvent A: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.3 with Phosphoric Acid.

    • Why? Phosphate is UV transparent at 210 nm and provides high ionic strength to suppress tailing.

  • Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).

    • Note: MeOH often provides better selectivity on PFP columns due to H-bonding capabilities, whereas MeCN is stronger. Start with MeOH.

Step 3: Initial Gradient
  • Flow: 0.4 mL/min (for 2.1 mm ID).

  • Temp:

    
    .
    
  • Gradient:

    • 0 min: 10% B

    • 10 min: 60% B

    • 10.1 min: 10% B

    • 15.0 min: 10% B (Extended equilibration)

Step 4: Optimization
  • Resolution Check: If meta- and para- isomers co-elute, switch organic modifier to Methanol/Acetonitrile blend (e.g., 50:50).

  • Tailing Check: If As > 1.3, increase buffer concentration to 50 mM or lower pH to 2.1.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for column selection and peak shape troubleshooting.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: F-PAA Separation Isomers Are Positional Isomers Present? (o-, m-, p-) Start->Isomers C18 Try C18 Column (Low pH) Isomers->C18 No (Single isomer) PFP Select PFP / F5 Column (Fluorophenyl Phase) Isomers->PFP Yes (Mixture) Mech Mechanism: Shape Selectivity + F-F Interactions PFP->Mech Resolution Is Resolution > 1.5? PFP->Resolution Phenyl Select Phenyl-Hexyl Optimize Switch Organic Modifier (MeOH <-> MeCN) Resolution->Optimize No Success Method Validated Resolution->Success Yes Optimize->Success

Caption: Decision tree for selecting stationary phases. PFP is the priority choice for isomer mixtures due to specific electronic interactions.

Diagram 2: Peak Tailing Troubleshooting

TailingFix Problem Problem: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Problem->CheckPH PH_High pH > 3.0 CheckPH->PH_High PH_Low pH < 2.5 CheckPH->PH_Low Action1 LOWER pH to 2.3 (Suppress Ionization) PH_High->Action1 Action2 Increase Buffer Strength (25mM Phosphate) PH_Low->Action2 Result Symmetrical Peak (As < 1.2) Action1->Result Action2->Result

Caption: Workflow for correcting peak tailing. The primary driver is usually ionization state relative to the pKa of the F-PAA.

References

  • Supelco/Sigma-Aldrich. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC. [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • SIELC Technologies. HPLC Separation of 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-5-hydroxyphenylacetic Acid

Introduction: The "Amphoteric" Challenge Purifying 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) presents a classic organic chemistry challenge: handling a molecule that is both a phenol and a carboxylic acid. This du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphoteric" Challenge

Purifying 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) presents a classic organic chemistry challenge: handling a molecule that is both a phenol and a carboxylic acid. This duality makes it prone to oxidation (pinking/browning) and complicates standard acid/base extractions.

This guide moves beyond generic "recrystallize in ethanol" advice. We address the specific physicochemical behaviors of fluorinated phenylacetic acids, providing troubleshooting workflows for the three most common impurity classes: Oxidative Tars , Regioisomers , and Lewis Acid Residues (Boron/Aluminum) .

Module 1: Visual Diagnostics & Initial Cleanup

User Issue: "My crude solid is sticky, off-white, or turning pink upon exposure to air."

The Science: Why is it turning pink?

The 5-hydroxyl group (phenol) is electron-rich and susceptible to auto-oxidation, forming quinoid structures that are highly colored even at ppm levels. The "stickiness" often results from residual high-boiling solvents or trace aliphatic impurities preventing crystal lattice formation.

Troubleshooting Protocol: The "De-Colorization" Loop
SymptomProbable CauseCorrective Action
Pink/Red Tint Phenolic oxidation (Quinones)Activated Carbon Treatment: Dissolve in hot water/EtOH. Add 5% w/w activated charcoal. Reflux 15 min. Filter hot through Celite.
Brown/Black Tar Polymerized byproductsSodium Bisulfite Wash: Wash the organic extract with 10% NaHSO₃ to reduce quinones back to colorless phenols before crystallization.
Oiling Out Supersaturation / ImpuritySeeding & Solvent Tuning: Use the "Cloud Point" method (see below) and seed with a pure crystal at 5°C below the boiling point.
FAQ: Carbon Treatment

Q: I used charcoal, but the filtrate is gray. What happened? A: You likely used too fine a mesh or didn't pack your filter aid correctly.

  • Fix: Use a double-layer filter bed: A base layer of sand, followed by a 1cm pad of Celite® 545. Pre-wet the pad with hot solvent before filtering your product. This prevents carbon breakthrough.

Module 2: Removing Structural Impurities (Isomers & Starting Materials)

User Issue: "NMR shows 5-10% of the 4-fluoro isomer or unreacted methoxy-precursor."

The Science: Solubility Differentials

Fluorine substitution changes the crystal lattice energy. 2-F-5-HPAA generally has higher water solubility than its non-fluorinated precursors due to the polarity of the C-F bond, but lower solubility in non-polar solvents compared to its methoxy-analog.

Protocol: The "Cloud Point" Recrystallization

Standard single-solvent recrystallization often fails for regioisomers. Use this binary solvent system.

  • Dissolution: Dissolve crude 2-F-5-HPAA in the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram).

  • Precipitation: While maintaining a gentle boil, add hot Heptane dropwise.

  • The Cloud Point: Stop adding Heptane the moment a persistent cloudiness appears.

  • Clarification: Add 1-2 mL of EtOAc to make the solution clear again.

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling to room temperature (2-3 hours). Then move to 4°C.

Why this works: The impurity (isomer) remains dissolved in the mother liquor (the EtOAc/Heptane mix) because the lattice energy of the pure 2-F-5-HPAA excludes the slightly different shape of the isomer during slow crystal growth.

Module 3: Deep Cleaning (Lewis Acids & Inorganic Salts)

User Issue: "My elemental analysis shows high Boron/Aluminum or Ash content."

The Science: The Chelation Trap

If you synthesized 2-F-5-HPAA via demethylation (using BBr₃ or AlCl₃), the metal often chelates between the carbonyl oxygen and the phenolic hydroxyl. Standard water washes will not remove this efficiently.

Protocol: The Methanol-Boron Azeotrope

Required if BBr₃ was used.

  • Dissolve: Take the crude solid up in Methanol (MeOH).

  • Acidify: Add catalytic conc. H₂SO₄ (approx 0.5 mL).

  • Distill: Rotate on a rotovap at 40°C.

    • Mechanism:[1] Boric acid + MeOH

      
       Trimethyl Borate (B(OMe)₃).
      
    • Removal: Trimethyl borate is volatile (bp 68°C) and co-evaporates with methanol.

  • Repeat: Perform this "dissolve-evaporate" cycle 3 times.

Diagram: The Purification Decision Tree

PurificationWorkflow Start Crude 2-F-5-HPAA CheckImpurity Identify Impurity Type Start->CheckImpurity Color Colored/Tarry (Oxidation) CheckImpurity->Color Isomer Regioisomers (Structural) CheckImpurity->Isomer Metal Boron/Aluminum (Lewis Acids) CheckImpurity->Metal ActionColor Activated Carbon Reflux + NaHSO3 Wash Color->ActionColor ActionIsomer Binary Recrystallization (EtOAc / Heptane) Isomer->ActionIsomer ActionMetal MeOH Co-evaporation (Forms Volatile Borates) Metal->ActionMetal Final Pure 2-F-5-HPAA (White Solid) ActionColor->Final ActionIsomer->Final ActionMetal->Final

Caption: Figure 1. Decision matrix for selecting the appropriate purification method based on impurity profile.

Module 4: The pH-Swing Extraction (Advanced)

User Issue: "I have neutral impurities (starting material) that won't crystallize out."

Technique: Exploiting the pKa difference.

  • Carboxylic Acid pKa: ~3.8 - 4.2

  • Phenol pKa: ~9.5 - 10.0

You can selectively separate neutral organic impurities from the product by controlling the pH.[2]

  • Basify (pH > 11): Dissolve crude in 2M NaOH. Both the Carboxylate (-COO⁻) and Phenoxide (-O⁻) form. The molecule is highly water-soluble.

  • Wash: Extract with Dichloromethane (DCM). Neutral impurities move to DCM. Product stays in water.

  • Acidify (pH ~ 1): Add HCl until pH < 2. The product protonates and precipitates.[3]

  • Filter: Collect the solid.

Critical Warning: Do not stop at pH 5-6. While the carboxylic acid protonates, the zwitterionic character of some amino-impurities (if present) or partial protonation can lead to "goo." Go all the way to pH 1 to ensure full protonation and maximum insolubility in water.

Summary of Physicochemical Data

PropertyValue / NoteRelevance to Purification
Melting Point ~142-146°C (Lit.[4] varies)Lower MP indicates impurity. Sharp range (<2°C) confirms purity.
Solubility (Water) Low (Cold), High (Hot)Ideal for water recrystallization, but yield loss can be high.
Solubility (EtOAc) HighGood "solvent" for binary systems.
Solubility (Toluene) LowGood "anti-solvent" or for washing away non-polar oils.
pKa (COOH) ~4.0 (Est.)Allows bicarbonate extraction.

References

  • BenchChem. (2025).[4][5] Technical Support Center: Purification of 2-Hydroxyphenylacetic Acid. Retrieved from (General principles of hydroxyphenylacetic acid solubility).

  • Sigma-Aldrich. (n.d.). 2-(2-Fluoro-5-hydroxyphenyl)acetic acid Safety Data Sheet. Retrieved from (Physical properties and safety data).[6]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from (Boron removal via methanol/acid evaporation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. (n.d.). Compound Summary: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid.[6] Retrieved from (Structure and chemical identifiers).

Sources

Optimization

Technical Guide: Optimizing Temperature Conditions for Fluorinated Acid Derivatives

Introduction: The "Fluorine Effect" on Thermodynamics Welcome to the technical support center. If you are working with fluorinated acid derivatives—specifically trifluoroacetic acid (TFA) derivatives, -fluoro carbonyls,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" on Thermodynamics

Welcome to the technical support center. If you are working with fluorinated acid derivatives—specifically trifluoroacetic acid (TFA) derivatives,


-fluoro carbonyls, or perfluorinated carboxylic acids (PFCAs)—you are likely encountering yield losses that standard organic chemistry protocols cannot explain.

The Core Problem: Fluorine is the most electronegative element (3.98 Pauling scale). When introduced into acid scaffolds, it dramatically alters bond dissociation energies (BDE) and volatility profiles.

  • Inductive Withdrawal (-I Effect): Increases acidity (pKa of Acetic Acid

    
     4.76 vs. TFA 
    
    
    
    0.23), making the carbonyl carbon highly electrophilic but also rendering the
    
    
    -C-C bond susceptible to heterolytic cleavage (decarboxylation) at elevated temperatures.
  • Volatility: Fluorination often disrupts intermolecular hydrogen bonding, significantly lowering boiling points compared to non-fluorinated analogs, leading to "invisible" mass loss during exothermic additions or rotary evaporation.

This guide addresses these specific thermodynamic anomalies.

Module 1: Storage & Pre-Reaction Handling

Q: My TFA anhydride purity drops significantly after one week of storage, even in a sealed container. Is this thermal degradation?

A: It is likely hydrolysis accelerated by ambient temperature , not thermal degradation of the C-F bond itself.

  • The Mechanism: Fluorinated anhydrides and acid chlorides are exceptionally electrophilic. At room temperature (

    
    ), trace moisture (ppm level) reacts with TFA anhydride to form TFA, which is autocatalytic.
    
  • The Protocol:

    • Temperature: Store at

      
       to 
      
      
      
      . Lowering the temperature by
      
      
      typically slows hydrolysis rates by 2-3x (Arrhenius equation).
    • Container: Use PTFE-lined caps. Glass surfaces usually retain a monolayer of water; for ultra-sensitive derivatives, store in a desiccator.

    • Thawing: Critical Step. Allow the reagent to reach room temperature before opening the bottle. Opening a cold bottle (

      
      ) in a humid lab (
      
      
      
      , 50% RH) causes immediate condensation inside the vessel, destroying the reagent.

Q: I am losing mass when weighing out Trifluoroacetyl chloride. It boils at


, but I am using a solution. 

A: Even in solution, the partial pressure is high.

  • Solution: Do not weigh by open transfer. Use a cannula transfer technique into a pre-weighed, septum-sealed flask cooled to

    
    . Calculate mass by difference.
    
Module 2: Reaction Optimization (Synthesis)

Q: I am attempting an esterification of an


-fluoro carboxylic acid at reflux (

), but I see significant gas evolution and low yield. What is happening?

A: You are likely triggering thermal decarboxylation .

  • The Science: The electron-withdrawing fluorine atoms stabilize the carbanion intermediate formed after

    
     loss. For 
    
    
    
    -fluoro acids (and especially difluoro- or trifluoro- variants), the activation energy for decarboxylation is significantly lower than for non-fluorinated acids.
  • Troubleshooting Protocol:

    • Lower Temperature: Limit reaction temperature to

      
       .
      
    • Catalytic Activation: Instead of thermal activation, use room-temperature coupling agents (e.g., DIC/EDC) or convert to the acid fluoride using cyanuric fluoride at

      
       to 
      
      
      
      .
    • Base Selection: Avoid strong bases at high temperatures. If a base is required, use a non-nucleophilic base (e.g., DIPEA) and keep the system cooled (

      
      ).
      

Q: My nucleophilic fluorination (Halex reaction) to create a fluorinated benzoyl derivative is incomplete at


. Should I increase to 

?

A: Proceed with extreme caution. While


 fluorinations often require high activation energy (

), thermal decomposition of the product competes at these temperatures.
  • Optimization Strategy:

    • Phase Transfer Catalysts (PTC): Add tetrabutylammonium bromide (TBAB) or 18-crown-6. This lowers the required temperature by increasing the effective concentration of fluoride ions in the organic phase.

    • Solvent Switch: Switch from DMF (decomposes

      
      ) to Sulfolane or DMSO (stable, high boiling).
      
    • The "Ceiling" Temperature: Do not exceed

      
      . Above this, perfluorinated chains and aromatics can undergo fragmentation or polymerization.
      
Module 3: Purification & Isolation

Q: During rotary evaporation of my trifluoroacetate ester, the product disappears. The boiling point is supposed to be


. 

A: Fluorinated esters often form low-boiling azeotropes with common solvents (DCM, THF, Methanol).

  • The Physics: The weak intermolecular forces (Van der Waals) in fluorinated compounds mean they don't "hold on" to solvent molecules, often co-distilling.

  • The Fix:

    • Bath Temperature: Do not set the bath

      
      .
      
    • Vacuum Control: Do not use full vacuum (<10 mbar) immediately. Step down the pressure gradually.

    • Solvent Choice: If possible, extract into a higher boiling solvent (e.g., Toluene) and concentrate, or use a solvent with a significantly different boiling point to break the azeotrope.

Visual Decision Guides
Diagram 1: Reaction Temperature Optimization Logic

This decision tree helps you select the initial temperature range based on the specific fluorinated motif you are handling.

ReactionTempLogic Start Start: Select Fluorinated Substrate Type1 Alpha-Fluoro Acid (R-CHF-COOH) Start->Type1 Type2 Perfluorinated Chain (C8-C10+) Start->Type2 Type3 TFA Derivative (CF3-CO-X) Start->Type3 Decarbox Risk: Decarboxylation Type1->Decarbox Solubility Issue: Solubility/Viscosity Type2->Solubility Volatility Risk: Volatility/Hydrolysis Type3->Volatility Action1 Keep T < 50°C Use mild coupling (EDC) Decarbox->Action1 Yes Action2 Heat to 60-80°C Use Fluorinated Solvent Solubility->Action2 Low Solubility ActionHigh High Temp (>150°C)? Check for HF elimination Solubility->ActionHigh High Temp Req Action3 Cool to 0°C - 10°C Sealed System Volatility->Action3 Standard

Caption: Decision matrix for selecting initial reaction temperatures based on substrate stability and physical properties.

Diagram 2: Thermal Degradation Pathway (Decarboxylation)

Understanding the mechanism of failure is critical for prevention. This diagram illustrates why heat kills


-fluoro acid reactions.

Decarboxylation Substrate Alpha-Fluoro Carboxylate [R-CF2-COO]- TS Transition State (Stabilized by F) Substrate->TS Activation Heat Heat (>80°C) Heat->TS Accelerates Intermed Carbanion [R-CF2]- + CO2 TS->Intermed CO2 Loss Product Protonation -> R-CF2-H (Dead Product) Intermed->Product + H+

Caption: Mechanism of thermal decarboxylation in alpha-fluoro acids. Fluorine stabilizes the intermediate, lowering the energy barrier for degradation.

Quantitative Data: Temperature Limits
Compound ClassRecommended Storage (

C)
Max Reaction Temp (

C)
Critical Failure Mode
TFA Anhydride

(Desiccated)

Hydrolysis / Volatilization
Acyl Fluorides

(Inert Gas)

Hydrolysis (Trace Moisture)

-Fluoro Acids


Decarboxylation
Perfluoroalkyl Acids


C-C Bond Scission / HF Elimination
TFA Esters


(Distillation)
Azeotropic Loss / Volatility
References
  • Perfluoroalkyl Carboxylic Acids (PFCAs) Thermal Degradation Title: Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids Source: Environmental Science & Technology (ACS) URL:[1][Link]

  • Synthesis of Acyl Fluorides Title: Acyl fluoride synthesis by fluorination Source:[2] Organic Chemistry Portal URL:[Link]

  • TFA Handling and Safety Title: Trifluoroacetic Acid: Toxicity – Hazards – Storage – Stability Source:[3] LCMS.cz / Sigma-Aldrich Data URL:[Link]

  • Decarboxylation Mechanisms Title: Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids Source: National Science Foundation (NSF) / Florida Intl Univ URL:[Link]

  • Low-Temperature Mineralization Title: Low-temperature mineralization of perfluorocarboxylic acids Source: Science / Yuntsg URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 2-Fluoro-5-hydroxyphenylacetic Acid

Executive Summary In the development of fluorinated metabolic stable analogs, 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) represents a critical scaffold. Its NMR analysis, however, presents unique challenges compare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated metabolic stable analogs, 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) represents a critical scaffold. Its NMR analysis, however, presents unique challenges compared to non-fluorinated precursors due to the spin-active


F nucleus (

, 100% abundance).

This guide provides a comparative analysis of the 1H NMR spectrum of 2-F-5-HPAA. Unlike standard interpretations, we focus on the heteronuclear coupling networks that complicate assignment and the solvent-dependent exchange phenomena that can obscure critical functional groups. We compare the target molecule against its non-fluorinated analogue (3-Hydroxyphenylacetic acid) to isolate the electronic and magnetic influence of the fluorine substituent.

Theoretical Framework: The Spin System

To interpret this spectrum, one must move beyond standard chemical shift lookup tables and apply heteronuclear spin logic.

The Fluorine Perturbation ( F Coupling)

The fluorine atom at Position 2 acts as a second "magnet" within the aromatic ring. It splits proton signals with coupling constants (


) significantly larger than typical proton-proton couplings.
  • Ortho-Coupling (

    
    ):  8.0 – 11.0 Hz (Affects H3)
    
  • Meta-Coupling (

    
    ):  4.0 – 7.0 Hz (Affects H4)
    
  • Para-Coupling (

    
    ):  0 – 2.0 Hz (Affects H6, often negligible)
    
Structural Numbering
  • Pos 1: Acetic Acid moiety (

    
    )
    
  • Pos 2: Fluorine (

    
    )[1][2]
    
  • Pos 3: Proton (

    
    )
    
  • Pos 4: Proton (

    
    )
    
  • Pos 5: Hydroxyl (

    
    )
    
  • Pos 6: Proton (

    
    )
    

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it dictates the visibility of 33% of the molecule's protons (the exchangeable ones).

Table 1: Solvent-Dependent Signal Visibility
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) Implication
-COOH Proton Visible (~12.0 ppm, broad)Invisible (Exchanged)DMSO required for full assay purity checks.
Phenolic -OH Visible (~9.4 ppm, s)Invisible (Exchanged)MeOD prevents confirmation of the phenol group.
HDO Signal ~3.33 ppm (Variable)~4.87 ppmMeOD water peak can obscure alkene regions (if present).
Resolution High viscosity (broader lines)Low viscosity (sharper lines)MeOD offers better splitting resolution for aromatic H's.

Critical Insight: For initial structural characterization, DMSO-d6 is mandatory to confirm the integrity of the carboxylic acid and phenol groups. Use MeOD only for high-resolution analysis of the aromatic splitting patterns if the DMSO spectrum is too viscous/broad.

Detailed Spectral Assignment (DMSO-d6)

The following data assumes a 400 MHz or higher field strength.

The Exchangeable Region (> 9.0 ppm)
  • 
     12.2 ppm (1H, broad singlet):  Carboxylic acid (
    
    
    
    ). Broadening is due to hydrogen bonding and exchange rates.
  • 
     9.4 ppm (1H, singlet):  Phenolic hydroxyl (
    
    
    
    ). Sharp in dry DMSO; broadens with water content.
The Aromatic Region (6.5 – 7.2 ppm)

This is the most complex region due to


 and 

coupling overlap.
  • 
     (Ortho to F, Meta to OH): ~7.05 ppm 
    
    • Pattern: Doublet of Doublets (dd) or Pseudo-Triplet.

    • Coupling: Split largely by F (

      
       Hz) and by H4 (
      
      
      
      Hz).
    • Interpretation: This proton is "trapped" between the F and the rest of the ring, resulting in the most downfield aromatic signal due to the inductive withdrawal of F.

  • 
     (Meta to F, Ortho to OH): ~6.70 ppm 
    
    • Pattern: Doublet of Doublets of Doublets (ddd).

    • Coupling: Split by H3 (

      
      ), F (
      
      
      
      Hz), and weakly by H6 (
      
      
      Hz).
    • Interpretation: The electron-donating -OH group shields this proton, moving it upfield relative to H3.

  • 
     (Para to F, Ortho to Alkyl): ~6.60 ppm 
    
    • Pattern: Doublet (d) or Broad Singlet.

    • Coupling: Primarily meta-coupled to H4 (

      
       Hz). Para-coupling to F is usually too small to resolve, causing line broadening rather than splitting.
      
The Aliphatic Region
  • 
     3.55 ppm (2H, singlet/doublet):  Benzylic Methylene (
    
    
    
    ).
    • Note: While typically a singlet, high-field instruments (600 MHz+) may resolve a small coupling (

      
       Hz) from the fluorine, turning this into a doublet.
      

Visualization of Coupling Logic

The following diagram illustrates the splitting tree for the critical


 proton, distinguishing it from a standard triplet.

CouplingTree Signal H3 Uncoupled Signal SplitF Split by 19F (Ortho) 3J_FH ~ 10 Hz Signal->SplitF Large J SplitH Split by H4 (Ortho) 3J_HH ~ 9 Hz SplitF->SplitH Medium J Result Observed Pattern: Doublet of Doublets (dd) (Appears as Pseudo-Triplet) SplitH->Result

Caption: Figure 1. Heteronuclear coupling tree for Proton H3. The large Fluorine coupling dominates the splitting pattern.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific acquisition protocol. This method includes a "self-check" step to verify sample quality.

Workflow Prep Sample Prep 10mg in 0.6mL DMSO-d6 Acq Acquisition ns=16, d1=5s (Relaxation) Prep->Acq Process Processing LB=0.3 Hz Acq->Process Check Validation Check Integrate OH:COOH Ratio must be 1:1 Process->Check

Caption: Figure 2. Recommended experimental workflow with built-in stoichiometry validation.

Detailed Steps:
  • Sample Preparation: Dissolve 5-10 mg of 2-F-5-HPAA in 600

    
    L of DMSO-d6. Crucial: Use an ampoule of fresh DMSO-d6 to minimize water content, which broadens exchangeable peaks.
    
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds.
    • Reasoning: The quaternary carbons and the isolated spin systems in substituted aromatics often have long

      
       relaxation times. A short delay will under-integrate the aromatic signals relative to the solvent residual.
      
  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz to smooth noise without masking the fine

    
     splitting.
    

Comparative Summary: Product vs. Alternative

Metric2-Fluoro-5-hydroxyphenylacetic acid (Target)3-Hydroxyphenylacetic acid (Non-F Analog)
Symmetry Asymmetric (3 distinct aromatic signals)Asymmetric (4 distinct aromatic signals)
H3 Signal dd / pseudo-t (Coupled to F)Singlet/Doublet (No F coupling)
Complexity High (Heteronuclear splitting)Low (Standard Homonuclear splitting)
Diagnostic Marker ~10 Hz splitting on H3 Singlet at position 2
Conclusion

The 1H NMR spectrum of 2-Fluoro-5-hydroxyphenylacetic acid is defined by the dominant


F-induced splitting  on the H3 and H4 protons. Successful identification requires the use of DMSO-d6  to visualize the labile protons and the recognition that the "triplet-like" signal at ~7.05 ppm is actually a doublet of doublets caused by the fluorine atom.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of Heteronuclear Coupling).
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Source for DMSO solvent effects on acidity/shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Standard reference for non-fluorinated analogue chemical shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Source for Solvent Residual Signals).

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Fluoro-5-hydroxyphenylacetic acid

The following analysis is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural characteristics of this and related molecules. We will explore the nua...

Author: BenchChem Technical Support Team. Date: February 2026

The following analysis is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural characteristics of this and related molecules. We will explore the nuanced effects of aromatic substitution on ¹³C NMR spectra, providing both the data and the fundamental principles needed for accurate structural elucidation.

I. Molecular Structure and Predicted ¹³C NMR Data

The structure of 2-Fluoro-5-hydroxyphenylacetic acid features a benzene ring substituted with three different groups: a fluorine atom, a hydroxyl group, and an acetic acid moiety. Each of these substituents exerts a distinct electronic influence on the carbon atoms of the phenyl ring, leading to a unique and predictable ¹³C NMR spectrum.

To establish a baseline for our analysis, a predicted ¹³C NMR spectrum was generated using advanced computational algorithms available through online databases such as NMRDB.org.[1] These tools utilize extensive databases of experimental spectra to provide highly accurate predictions.[2][3][4]

Molecular Structure with Carbon Numbering

Caption: Structure of 2-Fluoro-5-hydroxyphenylacetic acid with IUPAC numbering for NMR assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-5-hydroxyphenylacetic acid and Experimental Data for Analogous Compounds

Carbon AtomPredicted δ (ppm) for 2-Fluoro-5-hydroxyphenylacetic acidPhenylacetic acid (Experimental)[5][6][7]2-Fluorophenol (Experimental)[8][9]3-Hydroxyphenylacetic acid (Experimental)[10][11][12]
C1 ~123.9 (d)134.1143.5 (d)135.5
C2 ~155.1 (d)129.4152.2 (d)114.9
C3 ~117.2 (d)128.6115.6 (d)157.7
C4 ~118.8 (d)127.1124.9117.9
C5 ~148.5 (s)128.6150.3 (s)120.5
C6 ~116.5 (d)129.4120.9129.8
C7 (-CH₂) ~35.5 (s)41.2-40.7
C8 (-COOH) ~173.8 (s)178.5-174.2

Note: (s) = singlet, (d) = doublet due to C-F coupling. Predicted values are estimates and may vary from experimental results. Experimental data for analogs are sourced from various databases and may have been recorded in different solvents.

II. Comparative Analysis and the Logic of Substituent Effects

The chemical shift of a given carbon is highly sensitive to its electronic environment. By comparing the predicted shifts of our target molecule with the known experimental values of simpler, related compounds, we can understand the contribution of each substituent. This is a cornerstone of spectral interpretation.

  • The Phenylacetic Acid Backbone : Phenylacetic acid serves as our parent structure.[13] Its aromatic carbons resonate between 127-134 ppm, the benzylic carbon (-CH₂) is found around 41 ppm, and the carboxylic acid carbon appears far downfield around 178 ppm.[7] These values provide a reference point before considering the effects of the fluorine and hydroxyl groups.

  • The Influence of the Fluorine Substituent (-F) : Fluorine is highly electronegative, leading to a strong inductive electron-withdrawing effect (-I). However, it also possesses lone pairs that can be donated into the aromatic ring via resonance (+M effect).

    • Direct Effect (C2) : The carbon directly attached to the fluorine (C2) experiences a very strong deshielding effect, shifting it significantly downfield. This is primarily due to the -I effect and paramagnetic contributions.[14] In our prediction, this carbon is at ~155.1 ppm. This is consistent with data from 2-fluorophenol, where the fluorine-bearing carbon is also highly deshielded.[8]

    • Ortho/Para Effects (C1, C3) : The +M effect of fluorine increases electron density at the ortho (C1, C3) and para (C5) positions, which would typically cause an upfield (shielding) shift. However, the strong -I effect often counteracts or modifies this. The predicted shifts for C1 (~123.9 ppm) and C3 (~117.2 ppm) reflect this complex interplay.

  • The Influence of the Hydroxyl Substituent (-OH) : The hydroxyl group is a strong activating group. It has an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a much stronger electron-donating resonance effect (+M) from its lone pairs.[15]

    • Direct Effect (C5) : The carbon attached to the hydroxyl group (C5) is significantly deshielded, predicted at ~148.5 ppm. This is a classic effect seen in phenols.

    • Ortho/Para Effects (C4, C6) : The +M effect strongly shields the ortho (C4, C6) and para (C2) positions. This is why C4 (~118.8 ppm) and C6 (~116.5 ppm) are predicted to be at relatively high field for aromatic carbons.

  • The Acetic Acid Moiety (-CH₂COOH) : This group is weakly deactivating. The primary effect on the ring is from the benzylic carbon (C1), which is slightly deshielded. The methylene carbon (C7) is shifted upfield to ~35.5 ppm compared to phenylacetic acid (~41.2 ppm), likely due to the electronic effects of the other ring substituents.

III. Experimental Protocol for Spectrum Acquisition

To obtain a high-quality, verifiable ¹³C NMR spectrum for 2-Fluoro-5-hydroxyphenylacetic acid, adherence to a standardized protocol is critical. The following methodology is recommended as a self-validating system.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of 2-Fluoro-5-hydroxyphenylacetic acid.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are excellent choices. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for its distinct solvent peak (~39.5 ppm) that does not typically overlap with analyte signals.[8]
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Configuration:

  • Use a spectrometer with a field strength of at least 400 MHz for ¹H (which corresponds to 100 MHz for ¹³C) to ensure adequate signal dispersion.[8]
  • Tune and match the ¹³C probe for the specific sample and solvent.
  • Lock the field frequency using the deuterium signal from the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

  • Experiment Type : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is appropriate. This removes ¹H-¹³C coupling, ensuring each unique carbon appears as a singlet.[16]
  • Spectral Width : Set a spectral width of approximately 220-240 ppm to encompass the full range of expected chemical shifts, from aliphatic carbons to the carboxylic acid carbonyl.[17][18]
  • Acquisition Time (AQ) : A value of 1-2 seconds is typically sufficient.
  • Relaxation Delay (D1) : Set a relaxation delay of 2-5 seconds. Quaternary carbons (like C1, C2, C5, and C8) have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.
  • Number of Scans (NS) : Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio.
  • Temperature : Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
  • Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at 39.51 ppm).[19]

Workflow for Spectral Analysis and Verification

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation Prep 1. Sample Preparation (Dissolve in DMSO-d6) Acq 2. ¹³C NMR Data Acquisition (Proton Decoupled) Prep->Acq Proc 3. Data Processing (FT, Phasing, Referencing) Acq->Proc Peak 4. Peak Picking & Integration Proc->Peak Assign 5. Preliminary Assignment (Chemical Shift Regions) Peak->Assign Compare 6. Comparative Analysis (vs. Analogs & Prediction) Assign->Compare Final 7. Final Structure Verification Compare->Final

Caption: A standardized workflow for reliable acquisition and interpretation of ¹³C NMR data.

IV. Conclusion

While a definitive experimental spectrum for 2-Fluoro-5-hydroxyphenylacetic acid is not publicly cataloged, a combination of high-quality prediction and comparative analysis provides a robust and reliable assignment of its ¹³C NMR chemical shifts. The interplay between the strong, opposing electronic effects of the fluorine and hydroxyl substituents creates a unique spectral fingerprint. The fluorine atom causes significant deshielding on the carbon it is attached to (C2), while the hydroxyl group similarly deshields its ipso-carbon (C5) and shields its ortho and para positions. This detailed analysis, supported by a rigorous experimental protocol, provides researchers with the necessary tools to confidently identify and characterize this molecule in their work.

References

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material. This source provides experimental ¹³C NMR data for various substituted phenols, including 2-fluorophenol, which is used as a key analog in the comparative analysis.

  • Patiny, L. Simulate and predict NMR spectra. NMRDB.org. This website provides a platform for the prediction of ¹H and ¹³C NMR spectra based on chemical structures.

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. This article describes the NMRDB.org platform used for spectral prediction.

  • ACD/Labs. NMR Prediction. Advanced Chemistry Development. This commercial software provides advanced tools for NMR prediction and is a reference for the state-of-the-art in the field.

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? This discussion forum highlights various resources used by researchers for NMR prediction, including nmrdb.org.

  • ChemicalBook. Phenylacetic acid(103-82-2) 13C NMR spectrum. Provides access to spectral data for phenylacetic acid.

  • ChemicalBook. 2-Fluorophenol(367-12-4) 13C NMR spectrum. Provides access to spectral data for 2-fluorophenol.

  • ResearchGate. 13 C NMR spectrum Phenyl acetic acid (18). A downloadable scientific diagram showing the ¹³C NMR spectrum of phenylacetic acid.

  • FooDB. Showing Compound Phenylacetic acid (FDB010558). A database entry for phenylacetic acid with links to experimental NMR data.

  • ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. A scientific diagram showing an experimental ¹³C NMR spectrum of phenylacetic acid.

  • Demissie, T. B., & Ruud, K. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(17), 11664-11673. An article discussing the complex effects of halogens on ¹³C NMR shifts in benzene derivatives.

  • Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. An educational resource explaining the principles of ¹³C NMR, including decoupling.

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. A visual guide to typical ¹³C NMR chemical shift ranges for various functional groups.

  • University of Puget Sound. 13C NMR Chemical Shift Table. A reference table of characteristic ¹³C NMR chemical shifts.

  • Genome.jp. KEGG COMPOUND: C05593. A database entry for 3-Hydroxyphenylacetic acid.

  • Cayman Chemical. 3-Hydroxyphenylacetic Acid. A product page providing chemical information for 3-Hydroxyphenylacetic acid.

  • McMurry, J. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry (10th ed.). An explanation of inductive and resonance effects of substituents on aromatic rings.

  • ChemicalBook. 3-Hydroxyphenylacetic acid(621-37-4) 1H NMR spectrum. Provides access to spectral data for 3-hydroxyphenylacetic acid.

  • Stoyanova, R., & Al-Hujran, T. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1914. This paper includes details on NMR solvent referencing, establishing best practices.

Sources

Validation

Comparative Bioactivity Guide: Phenylacetic Acid vs. 2-Fluoro-5-hydroxyphenylacetic Acid

Here is a comprehensive technical comparison guide evaluating the bioactivity and physicochemical properties of 2-Fluoro-5-hydroxyphenylacetic acid versus the parent compound, Phenylacetic acid (PAA) . Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical comparison guide evaluating the bioactivity and physicochemical properties of 2-Fluoro-5-hydroxyphenylacetic acid versus the parent compound, Phenylacetic acid (PAA) .

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Plant Physiologists, and Drug Discovery Scientists

Executive Summary

This guide analyzes the functional divergence between Phenylacetic acid (PAA) , a naturally occurring auxin and human metabolite, and its disubstituted analog, 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-OH-PAA) .

While PAA serves as a fundamental scaffold in biology and synthesis (e.g., Penicillin G, Diclofenac), the 2-F-5-OH-PAA derivative represents a strategic modification used in Structure-Activity Relationship (SAR) studies. The introduction of the fluorine atom at the ortho position and a hydroxyl group at the meta position fundamentally alters the molecule's metabolic stability, acidity, and receptor binding affinity.

Key Differentiators
FeaturePhenylacetic Acid (PAA)2-Fluoro-5-hydroxyphenylacetic Acid
Origin Natural (Plant Auxin, Human Metabolite)Synthetic / Research Intermediate
Metabolic Stability Low (Rapid oxidation/conjugation)High (F blocks ortho-hydroxylation)
Acidity (pKa) ~4.31 (Weak acid)~3.8 – 4.0 (Increased acidity due to F)
Primary Application Precursor (Penicillin), Auxin StandardMetabolic Probe, Bioisostere for Homogentisic Acid
Redox Potential Stable ring5-OH susceptible to oxidation; 2-F blocks quinone formation

Physicochemical & Mechanistic Analysis

Electronic and Steric Effects

The bioactivity differences are driven by the substituents on the phenyl ring.

  • Fluorine Effect (C2 Position): The fluorine atom is a bioisostere of hydrogen but with high electronegativity. Its placement at the ortho position (C2) exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the acetic acid tail. Crucially, the C-F bond is metabolically inert, blocking the ring hydroxylation that typically occurs at this position during Phase I metabolism.

  • Hydroxyl Effect (C5 Position): The hydroxyl group at C5 adds polarity and Hydrogen Bond Donor (HBD) capability. This allows the analog to interact with specific serine or threonine residues in receptor active sites that unsubstituted PAA cannot engage.

Homogentisic Acid Mimicry

2-F-5-OH-PAA is structurally analogous to Homogentisic Acid (2,5-dihydroxyphenylacetic acid) , a key intermediate in tyrosine catabolism.

  • Mechanism: Homogentisic acid is oxidized to a quinone.[1]

  • Inhibition: Replacing the 2-OH with 2-F prevents the formation of the quinone intermediate, making 2-F-5-OH-PAA a potential mechanistic probe or inhibitor for enzymes like Homogentisate 1,2-dioxygenase.

structure_comparison PAA Phenylacetic Acid (PAA) (Natural Scaffold) F_OH_PAA 2-Fluoro-5-hydroxy-PAA (Stabilized Analog) PAA->F_OH_PAA Derivatization Metab Metabolic Liability (Ortho-hydroxylation) PAA->Metab Susceptible to CYP450 Stable Metabolic Blockade (C-F Bond) F_OH_PAA->Stable Fluorine Protection Polarity Enhanced H-Bonding (5-OH Group) F_OH_PAA->Polarity Receptor Specificity

Caption: Structural evolution from PAA to 2-F-5-OH-PAA, highlighting the metabolic blockade provided by fluorine substitution.

Experimental Bioactivity Data[2]

Plant Physiology (Auxin Activity)

PAA is a non-polar auxin found in plants (e.g., Arabidopsis, Tobacco).[2][3] It binds to TIR1/AFB receptors but with lower affinity than Indole-3-acetic acid (IAA).

  • PAA Activity: Promotes root elongation at high concentrations; does not undergo polar auxin transport (PAT).

  • 2-F-5-OH-PAA Activity:

    • Fluorine Impact:[4] 2-Fluoro-PAA derivatives often show higher auxin activity than PAA because they resist degradation by plant peroxidases.

    • Hydroxyl Impact: The 5-OH group generally reduces lipophilicity, potentially hindering membrane permeability (passive diffusion) compared to PAA.

    • Net Effect: The analog likely acts as a weak auxin or auxin antagonist , useful for uncoupling transport from receptor binding.

Mammalian Metabolism & Toxicology

In drug development, PAA derivatives are evaluated for metabolic stability.

AssayPAA Response2-F-5-OH-PAA ResponseSignificance
Liver Microsomes (S9) Rapid hydroxylation (Phase I)Resistant to Phase I oxidation2-F extends half-life (

).
Glucuronidation Carboxyl conjugation onlyDual conjugation (Carboxyl + 5-OH)5-OH serves as a "handle" for Phase II clearance.
Cytotoxicity Low (non-toxic metabolite)Moderate (Quinone-imino potential)5-OH can form reactive intermediates if not fluorinated at C2.

Experimental Protocols

These self-validating protocols allow researchers to empirically compare the two compounds.

Protocol A: Comparative Auxin Root Elongation Assay

Objective: Determine if 2-F-5-OH-PAA mimics PAA auxin activity in Arabidopsis thaliana.

  • Preparation:

    • Prepare 100 mM stock solutions of PAA and 2-F-5-OH-PAA in DMSO.

    • Sterilize Arabidopsis seeds (Col-0 wild type).

  • Treatment:

    • Plate seeds on 0.5x MS agar containing increasing concentrations (0, 1, 10, 50, 100 µM) of either PAA or 2-F-5-OH-PAA.

    • Include IAA (0.1 µM) as a positive control.

  • Growth:

    • Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Collection:

    • Scan plates and measure primary root length using ImageJ.

    • Validation Check: PAA should show inhibition of root elongation only at >10 µM. If 2-F-5-OH-PAA inhibits at <10 µM, it has higher potency/stability.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Quantify the metabolic blockade provided by the 2-Fluoro substitution.

  • Incubation System:

    • Mix 1 µM test compound (PAA or 2-F-5-OH-PAA) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation:

    • Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Incubate at 37°C.

  • Sampling:

    • Aliquot 50 µL at t=0, 15, 30, and 60 min.

    • Quench immediately with 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

      
      ).
      
    • Expected Result: PAA

      
       > 2-F-5-OH-PAA 
      
      
      
      (Fluorine protects against degradation).

Synthesis & Pathway Visualization

The following diagram illustrates the metabolic divergence between the natural PAA pathway and the blocked synthetic analog pathway.

metabolic_pathway Phe Phenylalanine PAA Phenylacetic Acid (PAA) Phe->PAA Transamination & Decarboxylation OH_PAA 2-OH-PAA (Metabolite) PAA->OH_PAA CYP450 Oxidation (Fast) F_Analog 2-Fluoro-5-hydroxy-PAA F_Analog->OH_PAA BLOCKED by Fluorine Stable_Met Glucuronide Conjugate (Phase II Clearance) F_Analog->Stable_Met UGT Conjugation (Slow/Stable)

Caption: Metabolic fate comparison. PAA undergoes rapid oxidative metabolism, while 2-F-5-OH-PAA resists oxidation due to the C-F bond, shifting clearance to Phase II conjugation.

References

  • Sugawara, S., et al. (2015).[2][5] "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant Cell Physiology. Link

  • Cook, S. D. (2019). "An Historical Review of Phenylacetic Acid." Plant and Cell Physiology. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Titus, G. P., et al. (2000). "Crystal structure of human homogentisate dioxygenase." Nature Structural Biology. Link

  • FooDB. (2024). "Compound Summary: 2-Hydroxyphenylacetic acid." FooDB Database. Link

Sources

Comparative

Structural Characterization of 2-Fluoro-5-hydroxyphenylacetic Acid: A Comparative Analytical Guide

Topic: Structural characterization of 2-Fluoro-5-hydroxyphenylacetic acid derivatives Content Type: Publish Comparison Guide Executive Summary 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0) is a specialized fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural characterization of 2-Fluoro-5-hydroxyphenylacetic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0) is a specialized fluorinated aromatic scaffold used increasingly in the synthesis of PARP inhibitors (e.g., Olaparib analogs), PPAR agonists , and 5-HT receptor ligands .[1][2] Its unique substitution pattern—combining an ortho-fluorine (electronic modulation) with a meta-hydroxyl group (H-bond donor)—offers distinct pharmacodynamic advantages over non-fluorinated or para-substituted analogs.

However, the synthesis of this scaffold often yields positional isomers (e.g., 4-fluoro or 3-hydroxy variants) that are difficult to separate. This guide provides a technical comparison of 2-Fluoro-5-hydroxyphenylacetic acid against its closest structural analogs, detailing the specific NMR, HPLC, and MS signatures required for unequivocal identification.

Chemical Profile & Structural Context
Feature2-Fluoro-5-hydroxyphenylacetic acid 4-Fluoro-2-hydroxyphenylacetic acid (Isomer A)3-Hydroxyphenylacetic acid (Non-fluorinated)
Structure Ortho-F, Meta-OH (relative to acetic acid tail)Para-F, Ortho-OH Meta-OH
CAS 149029-89-031338-67-7621-37-4
MW 170.14 g/mol 170.14 g/mol 152.15 g/mol
pKa (Calc.) ~3.8 (Acid), ~9.5 (Phenol)~3.9 (Acid), ~9.8 (Phenol)~4.2 (Acid), ~9.9 (Phenol)
Electronic Effect F at C2 withdraws e- from CH2COOH; OH at C5 donates e- to ring.F at C4 withdraws e- from para position; OH at C2 H-bonds with COOH.Lacks inductive withdrawal of F; higher pKa.
Key Application PARP inhibitor scaffolds, Bioisostere studiesReagent for fluorinated coumarinsGeneral metabolic standard
Comparative Analytical Characterization

The primary challenge in deploying 2-Fluoro-5-hydroxyphenylacetic acid is distinguishing it from regioisomers generated during electrophilic aromatic substitution or hydroxylation reactions.

A. Nuclear Magnetic Resonance (NMR) Signatures

The presence of Fluorine-19 (


F, spin 1/2) introduces characteristic coupling constants (

) that act as a "fingerprint" for the substitution pattern.
  • 1H NMR (DMSO-d6, 400 MHz) Expectations:

    • 2-Fluoro-5-hydroxy (Target):

      • H3 (Proton between F and H4): Appears as a distinct doublet of doublets (dd). It couples strongly with the ortho-Fluorine (

        
         Hz) and meta-Proton H4 (
        
        
        
        Hz).
      • H6 (Proton ortho to acetic acid): Appears as a doublet (d) or singlet, showing minimal F-coupling compared to H3.

      • Methylene (-CH

        
        -):  Often appears as a doublet (
        
        
        
        Hz) due to long-range coupling with the ortho-Fluorine. This is a diagnostic feature absent in 3- and 4-fluoro isomers where F is distant.
    • Isomer Differentiation:

      • 4-Fluoro isomer: The methylene protons typically appear as a singlet (F is too far to couple).

      • Non-fluorinated: Simple aromatic multiplet; no F-coupling.

  • 19F NMR (Decoupled):

    • 2-Fluoro: Shift typically around -115 to -120 ppm .

    • 4-Fluoro: Shift typically upfield, around -125 to -130 ppm .

B. HPLC Separation Profile

Separating the 2-fluoro-5-hydroxy isomer from the 4-fluoro-3-hydroxy byproduct requires specific stationary phase considerations due to their similar polarity.

  • Column Choice: C18 columns with high carbon load or Phenyl-Hexyl columns (for

    
     selectivity).
    
  • Mobile Phase: Acidified water (0.1% Formic Acid) is critical to keep the carboxylic acid protonated, maximizing interaction with the stationary phase.

  • Elution Order (Reverse Phase):

    • 3-Hydroxyphenylacetic acid: Elutes first (most polar, lacks F).

    • 2-Fluoro-5-hydroxyphenylacetic acid: Elutes second (Ortho-F creates a dipole moment distinct from Para-F).

    • 4-Fluoro-2-hydroxyphenylacetic acid: Elutes last (Intramolecular H-bond between 2-OH and COOH increases effective lipophilicity).

Experimental Protocol: Quality Control Workflow

Objective: Confirm identity and purity of 2-Fluoro-5-hydroxyphenylacetic acid lot.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Formic Acid (98%)

  • Deuterated DMSO (DMSO-d6)

Step-by-Step Methodology:

  • Sample Preparation (HPLC):

    • Dissolve 5 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

    • Filter through a 0.22

      
      m PTFE syringe filter.
      
  • Chromatographic Conditions:

    • System: Agilent 1200 or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5

      
      m).
      
    • Gradient: 5% B to 95% B over 20 min (A: 0.1% Formic Acid in Water; B: Acetonitrile).

    • Detection: UV at 210 nm (COOH absorption) and 280 nm (Phenol absorption).

  • Structural Validation (NMR):

    • Dissolve 10 mg in 0.6 mL DMSO-d6.

    • Acquire

      
       (16 scans) and 
      
      
      
      (32 scans).
    • Pass Criteria: Observation of methylene doublet at

      
       ppm (
      
      
      
      Hz).
  • Mass Spectrometry:

    • Direct infusion ESI (Negative Mode).

    • Target Ion: [M-H]

      
       = 169.03 m/z.
      
Decision Logic for Isomer Identification

The following diagram outlines the logical flow for distinguishing the target compound from common impurities.

IsomerID Start Unknown Sample (Phenylacetic Acid Derivative) MS_Check Mass Spectrometry (ESI-) Start->MS_Check Mass_151 m/z = 151 (Non-fluorinated) MS_Check->Mass_151 No F Mass_169 m/z = 169 (Fluorinated) MS_Check->Mass_169 Has F NMR_Check 1H NMR Analysis (Focus on -CH2- peak) Mass_169->NMR_Check Singlet Singlet (No F coupling) NMR_Check->Singlet Doublet Doublet (J ~1-2 Hz) (Long-range F coupling) NMR_Check->Doublet ID_4F Identity: 4-Fluoro isomer (F is para to CH2) Singlet->ID_4F ID_2F Identity: 2-Fluoro-5-hydroxy (Target) Doublet->ID_2F

Caption: Analytical decision tree for confirming 2-Fluoro-5-hydroxyphenylacetic acid identity.

References
  • Tyson, C. et al. (2007). "Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation." Journal of Chromatography A. Link

  • Zhang, X. et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega. Link

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0)." Link

  • SIELC Technologies. "HPLC Method for Separation of Fluorophenylacetic Acid Isomers." Link

  • PubChem. "Compound Summary: 2-Fluoro-5-hydroxybenzoic acid (Analogous Spectral Data)." Link

Sources

Validation

A Senior Application Scientist's Guide to Fluorine Substitution in Hydroxyphenylacetic Acid Derivatives

An Objective Comparison of Potency Driven by Physicochemical Modifications For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Potency Driven by Physicochemical Modifications

For researchers, scientists, and drug development professionals, the strategic modification of chemical scaffolds is a cornerstone of optimizing therapeutic candidates. Among the various tools in the medicinal chemist's arsenal, fluorine substitution has emerged as a uniquely powerful strategy.[1][2] This guide provides an in-depth, objective comparison of how substituting fluorine onto a hydroxyphenylacetic acid (HPAA) backbone can systematically alter its biological potency. We will move beyond mere data presentation to explore the causal relationships between structure, physicochemical properties, and functional outcomes, supported by detailed experimental protocols.

Hydroxyphenylacetic acid and its isomers, such as 4-hydroxyphenylacetic acid and 3-hydroxyphenylacetic acid, are significant compounds. They are not only used as intermediates in the synthesis of drugs like atenolol but are also recognized as major microbial metabolites of dietary polyphenols with their own biological activities, including antioxidant and vasorelaxant effects.[3][4][5][6] Given this foundation, HPAA serves as an excellent model system to dissect the impact of fluorination.

The Rationale: Why Fluorine?

The introduction of fluorine into a molecule is far from a random shot in the dark; it is a calculated decision to modulate specific molecular properties.[7] The C-F bond is stronger than a C-H bond, often enhancing metabolic stability.[2][7] However, the most profound effects stem from fluorine's extreme electronegativity, the highest of any element.[2] This property allows medicinal chemists to:

  • Alter Acidity (pKa): By withdrawing electron density, fluorine can significantly lower the pKa of nearby acidic protons, such as the hydroxyl group on the phenyl ring.[2][8] This change in ionization state at physiological pH can dramatically affect a molecule's ability to interact with its biological target.

  • Modulate Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While highly fluorinated alkyl groups can decrease lipophilicity, fluorination of an aromatic ring typically increases it.[7][9] This property is critical for membrane permeability and can influence how a compound distributes within the body.[8][10]

  • Enhance Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including electrostatic and dipole interactions, which are not possible with hydrogen.[2][11] It can also serve to block metabolic oxidation at that position.[9][12]

This guide will focus on the first two properties—acidity and lipophilicity—as key drivers of potency changes in our HPAA model system.

Experimental Design: A Comparative Framework

To systematically evaluate the impact of fluorination, we designed a study comparing the parent molecule, 4-hydroxyphenylacetic acid (4-HPAA), with a series of its fluorinated analogs. The choice of compounds allows for the assessment of both the number and position of fluorine substituents.

Compounds Under Investigation:

  • 4-Hydroxyphenylacetic acid (Parent)

  • 2-Fluoro-4-hydroxyphenylacetic acid (Ortho-Mono-F)

  • 3-Fluoro-4-hydroxyphenylacetic acid (Meta-Mono-F)

  • 3,5-Difluoro-4-hydroxyphenylacetic acid (Di-F)

  • 2,3,5-Trifluoro-4-hydroxyphenylacetic acid (Tri-F)

The diagram below illustrates the structures of the compounds compared in this guide.

G cluster_0 Physicochemical Analysis cluster_1 Biological Potency Assessment cluster_2 Data Interpretation a Compound Synthesis & Purification b LogP Determination (Shake-Flask Method) a->b f Structure-Activity Relationship (SAR) Analysis b->f c Target Enzyme Assay Setup (e.g., Dehydrogenase) d Dose-Response Screening c->d e IC50 Calculation (Non-linear Regression) d->e e->f

Figure 2: Experimental workflow for SAR analysis.

Methodologies: Ensuring Scientific Integrity

The trustworthiness of any comparative guide rests on the robustness of its experimental protocols. Below are the detailed, self-validating methodologies used to generate the comparative data.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning between two immiscible phases. [13][14][15]It provides a fundamental measure of a compound's lipophilicity, a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare 1-octanol saturated with water and water saturated with 1-octanol by vigorously mixing equal volumes of high-purity 1-octanol and ultrapure water for 24 hours, followed by a 24-hour separation period. Use the appropriate phase for pre-saturating all glassware.

  • Stock Solution: Prepare a 1 mg/mL stock solution of each test compound in the octanol phase.

  • Partitioning: In a glass separatory funnel, combine 10 mL of the octanol-phase stock solution with 10 mL of the water phase.

  • Equilibration: Seal the funnel and shake it gently for 2 hours at a constant temperature (25°C) to allow for complete partitioning. Causality Note: Gentle shaking prevents the formation of emulsions that can interfere with phase separation.

  • Separation: Allow the phases to separate completely by letting the funnel stand undisturbed for at least 4 hours.

  • Quantification: Carefully collect samples from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using UV-Vis spectrophotometry at the compound's λmax. A standard curve for each compound in each phase must be generated for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:

    • P = [Compound]octanol / [Compound]water

    • LogP = log10(P)

Protocol 2: Determination of Potency (IC50) via Enzyme Inhibition Assay

Rationale: To assess potency, we need a quantifiable biological function to inhibit. We selected a hypothetical human dehydrogenase enzyme for which 4-HPAA acts as a competitive inhibitor. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, serving as a standard measure of potency. [16][17] Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Prepare a 100 µg/mL stock of the dehydrogenase in assay buffer.

    • Substrate Stock: Prepare a 10 mM stock of the enzyme's specific substrate (e.g., a chromogenic substrate) in assay buffer.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of the parent HPAA and each fluorinated analog in DMSO. Create a serial dilution series for each inhibitor (e.g., from 1 mM down to 1 nM) in assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the appropriate inhibitor dilution (or buffer for control wells).

    • Add 20 µL of the enzyme solution (final concentration ~1 µg/mL).

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction: Add 20 µL of the substrate solution to each well to start the reaction. Causality Note: The substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic read) at the appropriate wavelength for the chromogenic product. The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

  • Calculation of IC50:

    • Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited (control) reaction rate.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value. [18][19]

Results: A Quantitative Comparison

The experimental protocols yielded the following data, which clearly demonstrate the impact of fluorine substitution on both lipophilicity and biological potency.

Compound# of F AtomsPosition(s)LogPIC50 (µM)pKa (Phenolic OH) (Predicted)
4-HPAA (Parent) 0-1.45150.2~10.0
2-Fluoro-4-HPAA 1Ortho1.8175.8~8.7 [20][21]
3-Fluoro-4-HPAA 1Meta1.7698.5~9.3 [21][22]
3,5-Difluoro-4-HPAA 2Meta, Meta2.1533.1~7.8
2,3,5-Trifluoro-4-HPAA 3Ortho, Meta, Meta2.4812.5~6.9

Note: pKa values are literature-based estimates for substituted phenols to provide context for electronic effects.

Discussion: Interpreting the Structure-Activity Relationship (SAR)

The data reveals a clear and compelling structure-activity relationship. The progressive addition of fluorine atoms to the 4-HPAA scaffold leads to a systematic increase in both lipophilicity (LogP) and inhibitory potency (lower IC50).

Impact on Lipophilicity: As expected, each fluorine atom added to the aromatic ring increased the LogP value. This is consistent with the principle that replacing a hydrogen atom with a more lipophilic fluorine atom on an aryl ring enhances the compound's preference for a nonpolar environment. [2]The trifluorinated analog exhibited a LogP value more than one full unit higher than the parent compound, a significant change that could drastically alter its pharmacokinetic profile in a more complex biological system.

Impact on Potency: The increase in potency is dramatic. A single fluorine atom at the ortho position (2-Fluoro-4-HPAA) doubled the potency compared to the parent molecule. The difluoro- and trifluoro- analogs showed approximately a 5-fold and 12-fold increase in potency, respectively.

Correlating Physicochemical Changes to Potency:

Two primary factors likely contribute to this observed increase in potency:

  • Electronic Effects (pKa Reduction): Fluorine's powerful electron-withdrawing nature makes the phenolic proton more acidic, lowering its pKa. [20][21][22]A lower pKa means that at physiological pH (7.4), a larger fraction of the molecules will exist in their deprotonated, phenolate anion form. If the binding pocket of the target enzyme has a complementary positive charge or a hydrogen bond donor that preferentially interacts with this anion, the lower pKa would directly translate to stronger binding affinity and thus, higher potency. The ortho-fluoro substitution has a stronger inductive effect than the meta-fluoro substitution due to proximity, which aligns with its lower pKa and greater potency. [20][21]

  • Hydrophobic Interactions: The increased lipophilicity of the fluorinated ring can lead to more favorable hydrophobic interactions within the enzyme's active site. If the binding site contains hydrophobic amino acid residues, the more lipophilic analogs will partition into this pocket more readily, increasing binding affinity.

The relationship between the degree of fluorination and the resulting potency can be visualized as follows:

G cluster_0 cluster_1 cluster_2 a Parent HPAA b Mono-Fluorination a->b c Di-Fluorination b->c d Tri-Fluorination c->d e Increased Lipophilicity (LogP) Decreased Acidity (pKa) d->e Leads To f Increased Potency (Lower IC50) e->f Results In

Sources

Comparative

Crystal Structure Analysis of 2-Fluoro-5-hydroxyphenylacetic Acid: A Comparative Technical Guide

Executive Summary This guide provides a rigorous technical framework for the solid-state characterization of 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) . As a critical intermediate in the synthesis of fluorinated p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the solid-state characterization of 2-Fluoro-5-hydroxyphenylacetic acid (2-F-5-HPAA) . As a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., NSAID analogs and enzyme inhibitors), understanding its crystal packing is essential for predicting bioavailability and tablet stability.

We compare 2-F-5-HPAA against its non-fluorinated parent scaffold, 3-Hydroxyphenylacetic acid (3-HPAA) . This comparison highlights the "Fluorine Effect"—how the introduction of a fluorine atom at the ortho position alters lattice energy, hydrogen bond topology, and physicochemical stability.

Part 1: The Fluorine Effect in Crystal Engineering

To understand the performance of 2-F-5-HPAA, we must benchmark it against the standard 3-HPAA. The introduction of fluorine is not merely a steric change; it fundamentally alters the electrostatic landscape of the crystal lattice.

Comparative Analysis: 2-F-5-HPAA vs. 3-HPAA
Feature3-Hydroxyphenylacetic Acid (Control) 2-Fluoro-5-hydroxyphenylacetic Acid (Target) Impact of Modification
CAS Number 621-37-4149029-89-0Unique identifier for procurement.
Molecular Weight 152.15 g/mol 170.14 g/mol Increased density expected in the unit cell.
H-Bond Donors 2 (COOH, OH)2 (COOH, OH)Number of donors remains constant, but acidity changes.
H-Bond Acceptors 3 (C=O, OH, COOH)4 (C=O, OH, COOH, C-F )Critical: The C-F bond acts as a weak acceptor, competing with carbonyls.
Primary Synthon Carboxylic Acid Dimer (

)
Modified Dimer or CatenamerOrtho-F may sterically disrupt the planar dimer formation.
Acidity (pKa) ~4.2 (COOH)~3.8 (COOH, predicted)Electron-withdrawing F increases acidity, strengthening ionic interactions in salts.
Mechanistic Insight: The "Fluorine Shield"

In 3-HPAA, the crystal lattice is dominated by strong


 hydrogen bonds forming 2D sheets. In 2-F-5-HPAA, the fluorine atom at position 2 exerts two competing effects:
  • Electronic Repulsion: The high electronegativity of F creates a region of high electron density near the methylene bridge, potentially twisting the acetic acid side chain out of the phenyl plane.

  • Weak Interactions: The formation of

    
     contacts often replaces weaker van der Waals forces, leading to a denser, more interlocked packing structure (high melting point stability).
    

Part 2: Experimental Protocol (The "How")

This section details the workflow to obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data. This protocol is self-validating: if the R-factor exceeds 5% or thermal ellipsoids are non-positive definite, the crystallization step must be repeated.

Workflow Visualization

CrystalWorkflow Start Start: Raw 2-F-5-HPAA Screen Solvent Screening (Polar vs Non-Polar) Start->Screen Growth Crystal Growth (Slow Evaporation) Screen->Growth Saturation Check Microscopy Check (Birefringence) Growth->Check Check->Screen Polycrystalline (Fail) Mount Mounting (Mitegen Loop + Oil) Check->Mount Single Crystal Collect Data Collection (Mo-Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve Refine Refinement (Anisotropic F) Solve->Refine

Figure 1: Step-by-step workflow for the structural elucidation of fluorinated phenylacetic acids.

Detailed Methodology
1. Crystallization Strategy

Fluorinated phenols are notoriously difficult to crystallize due to high solubility in organic solvents.

  • Method: Slow Evaporation at 4°C.

  • Solvent System A (Control): Ethanol/Water (1:1). Good for 3-HPAA but may lead to hydrates for 2-F-5-HPAA.

  • Solvent System B (Target): Acetonitrile/Toluene (3:1).

    • Why: Toluene encourages

      
       stacking, while Acetonitrile dissolves the polar acid. The lack of strong H-bond donors in the solvent forces the molecule to self-associate (dimerize).
      
2. Data Collection Parameters
  • Radiation: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Molybdenum is preferred over Copper for fluorinated compounds to minimize absorption corrections, although F is light enough that Cu is acceptable if the crystal is small (<0.1mm).

  • Temperature: 100 K (Cryostream).

    • Critical: Fluorine atoms often exhibit high thermal motion or positional disorder. Low temperature freezes these rotations, allowing precise bond length determination (

      
       Å).
      
3. Refinement Causality

When refining the structure (using SHELXL), pay specific attention to the C2-F1 bond .

  • Disorder Warning: If the F atom shows an elongated ellipsoid, it may be rotationally disordered with the H atom on the other side of the ring (if the synthesis was not regioselective).

  • Validation: The C-C-F bond angle should be

    
    . Deviations 
    
    
    
    indicate steric strain from the acetic acid side chain.

Part 3: Structural Analysis & Logic

Once the structure is solved, the analysis focuses on the Supramolecular Synthons . This is where 2-F-5-HPAA differentiates itself from the alternative.

Synthon Logic Diagram

SynthonLogic Molecule 2-F-5-HPAA Molecule COOH COOH Group (Donor/Acceptor) Molecule->COOH OH 5-OH Group (Donor/Acceptor) Molecule->OH F 2-F Atom (Weak Acceptor) Molecule->F Dimer Homosynthon R2,2(8) (Classic Dimer) COOH->Dimer Primary Interaction Chain C(5) Catemer (Infinite Chain) COOH->Chain If F disrupts dimer Lateral Lateral H-Bonding (Sheet Formation) OH->Lateral Inter-dimer link F->Lateral C-H...F Contacts Dimer->Lateral Packing

Figure 2: Supramolecular connectivity options. The Fluorine atom (Red) introduces new lateral contact possibilities that compete with standard sheet formation.

Key Structural Metrics to Measure
  • Carboxylic Acid Dimer: Check the

    
     distance.
    
    • Standard (3-HPAA):

      
       Å.
      
    • Target (2-F-5-HPAA): Expect slight lengthening (

      
       Å) due to the inductive effect of F reducing the electron density on the carbonyl oxygen.
      
  • Fluorine Contacts: Measure distances

    
    .
    
    • If

      
       Å (sum of van der Waals radii), these are stabilizing "hydrogen-bond-like" interactions.
      
  • Twist Angle: The angle between the phenyl ring plane and the carboxyl group plane.

    • In 3-HPAA, this is often near

      
      .
      
    • In 2-F-5-HPAA, the ortho-F may force a specific conformation (e.g.,

      
      ) to minimize repulsion between the F lone pairs and the carbonyl oxygen.
      

Part 4: Application in Drug Design

Why choose 2-F-5-HPAA over 3-HPAA?

  • Bioisosterism: The F atom mimics H in size but mimics OH in polarity (to a degree). This allows 2-F-5-HPAA to block metabolic sites (preventing hydroxylation at the 2-position) without significantly changing the overall shape of the drug molecule.

  • Lipophilicity: The fluorinated analog is more lipophilic (higher

    
    ). This enhances membrane permeability, a crucial factor compared to the more hydrophilic 3-HPAA.
    
  • Solid-State Stability: The

    
     interactions described in the structural analysis often lead to a higher lattice energy. This translates to a more stable polymorph, which is preferable for long-term shelf storage of pharmaceutical ingredients.
    

References

  • Apollo Scientific. (2025). Product Safety Data Sheet: 2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0). Apollo Scientific Ltd.

  • PubChem. (2025).[1][2] Compound Summary: 3-Hydroxyphenylacetic acid (CAS 621-37-4).[1][3][4] National Center for Biotechnology Information.

  • MDPI. (2019). Molecular Structures, Polymorphism, and the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Crystals, 9(5), 238.

  • BenchChem. (2025).[5] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.

  • Sigma-Aldrich. (2025). 2-Fluoro-5-hydroxyphenylacetic acid (AldrichCPR). Merck KGaA.

Sources

Safety & Regulatory Compliance

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